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Interferonbeta1a/Humaninterferonbeta1a

Cat. No.: B1174687
CAS No.: 145258-61-3
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Description

Overview of Type I Interferons and Their Biological Significance

Type I interferons (IFNs) are a group of cytokines that play a crucial role in the immune system. wikipedia.org This family includes various subtypes, primarily interferon-alpha (IFN-α) and interferon-beta (IFN-β). karger.comnih.gov Secreted by a wide range of cells, including lymphocytes, macrophages, and fibroblasts, type I IFNs are a first line of defense against viral infections. wikipedia.orgfda.gov Their biological significance is multifaceted, encompassing antiviral, antiproliferative, and immunomodulatory effects. karger.comnih.gov

The primary function of type I IFNs is to induce an antiviral state in cells. youtube.com When a cell is infected with a virus, it releases interferons, which then bind to receptors on neighboring cells. youtube.com This binding triggers a signaling cascade that leads to the production of various antiviral proteins. youtube.com These proteins can inhibit viral replication and spread, thereby containing the infection. youtube.com

Contextualization of Interferon Beta-1a within the Interferon Family

Interferon beta (IFN-β) is a key member of the type I interferon family. fda.gov While there are multiple subtypes of IFN-α, there is only one type of IFN-β. nih.gov Interferon beta-1a is a recombinant form of human IFN-β, meaning it is produced using DNA technology. fda.gov Specifically, it is manufactured in mammalian cells, such as Chinese Hamster Ovary (CHO) cells, which allows for glycosylation—the attachment of sugar molecules. weizmann.ac.ilnih.gov This glycosylation makes interferon beta-1a structurally similar to the naturally occurring human IFN-β. youtube.com

In contrast, another recombinant form, interferon beta-1b, is produced in E. coli and is not glycosylated. nih.govwikipedia.org These structural differences can lead to variations in their biological activity. neurology.org Both interferon beta-1a and interferon beta-1b bind to the same type I interferon receptor, but they may do so with different affinities, potentially leading to distinct downstream signaling and biological effects. nih.govproteopedia.org Research has shown that interferon beta-1a can induce a different pattern of cytokine production compared to interferon beta-1b. nih.gov

FeatureInterferon Beta-1aInterferon Beta-1b
Production SystemMammalian cells (e.g., CHO) weizmann.ac.ilnih.govE. coli nih.govwikipedia.org
GlycosylationYes nih.govyoutube.comNo nih.gov
Structural Similarity to Natural IFN-βHigh youtube.comLower (due to lack of glycosylation and an amino acid substitution) neurology.org
Receptor BindingBinds to the Type I Interferon Receptor nih.govproteopedia.org

Historical Perspectives and Evolution of Interferon Beta Research

The discovery of interferons dates back to 1957 by Alick Isaacs and Jean Lindenmann, who observed that a substance produced by virus-infected cells could interfere with viral replication. nih.govweizmann.ac.il This substance was aptly named "interferon." weizmann.ac.il Initially, research focused on its potential as a broad-spectrum antiviral agent. nih.gov

The journey to understanding and producing specific interferons was a significant scientific endeavor. In the 1970s, it became clear that there were different types of interferons, leading to their classification into alpha, beta, and gamma. nih.gov A major breakthrough in interferon beta research came with the successful cloning of the human interferon beta gene. weizmann.ac.il This development paved the way for the production of recombinant interferon beta in quantities sufficient for research and therapeutic use. weizmann.ac.ilfarmaciajournal.com

A pivotal moment in the evolution of interferon beta research was the development of a method to produce it in mammalian cells. weizmann.ac.il This was crucial for obtaining a glycosylated form of the protein, interferon beta-1a, which more closely mimics the natural human molecule. weizmann.ac.ilyoutube.com The first approvals for the use of interferon beta in treating multiple sclerosis in the early 1990s marked a significant milestone, establishing its role as an immunomodulatory therapy. farmaciajournal.comyoutube.com Since then, research has continued to explore its mechanisms of action, optimize treatment regimens, and investigate its potential in other diseases. nih.govtandfonline.com

Properties

CAS No.

145258-61-3

Molecular Formula

C4HClN2S

Origin of Product

United States

Molecular Architecture and Post Translational Modificiations of Human Interferon Beta 1a

Primary Structure and Amino Acid Sequence Analysis

Detailed analysis of the primary structure reveals specific regions that are crucial for receptor binding and structural integrity. The protein contains a single disulfide bridge that contributes to the stability of its tertiary structure. nih.gov

Table 1: Key Properties of Human Interferon Beta-1a Primary Structure
PropertyDescriptionReference
Amino Acid Count166 residues pnas.orgoup.comoup.com
Polypeptide Molecular MassApproximately 20.0 kDa uniprot.org
Total Glycoprotein (B1211001) Molecular MassApproximately 22.5 kDa drugbank.comgenscript.com
Origin of Recombinant FormProduced in mammalian cells (e.g., Chinese Hamster Ovary cells) drugbank.comgenscript.com

Glycosylation Profile and its Influence on Molecular Characteristics

A defining feature of interferon beta-1a is its single, complex carbohydrate moiety, which is N-linked to the polypeptide chain. This glycosylation is not merely a structural addition but profoundly influences the protein's physicochemical properties and biological functions. nih.gov

N-linked Carbohydrate Chain on Asn80 Residue

The single N-linked glycosylation site on human interferon beta-1a is located at the asparagine residue at position 80 (Asn80). oup.comoup.comsciex.com This site is situated within a consensus sequence for N-glycosylation (Asn-X-Thr, where X is any amino acid except proline), specifically the NET sequence in this case. oup.com The presence of the glycan at this position is a critical post-translational modification that occurs during its synthesis in mammalian cells. oup.comnih.gov

Characterization of Glycoforms (e.g., Bi- and Higher-Antennarity Glycans, Sialylation)

Commercial preparations of recombinant human interferon beta-1a are not homogenous but consist of a mixture of different glycoforms. oup.comoup.com This heterogeneity arises from variations in the structure of the attached N-glycan. The glycan structures are primarily core-fucosylated and differ in their degree of branching (antennarity) and the number of terminal sialic acid residues (sialylation). oup.comoup.com

The most abundant glycoform is a bi-antennary, di-sialylated, core-fucosylated complex-type oligosaccharide. oup.comoup.com However, other forms, including higher-antennarity glycans like tri-antennary and tetra-antennary structures, are also present, albeit in smaller quantities. oup.comnih.gov The level of sialylation is a key factor in the charge heterogeneity of the glycoprotein, and different glycoforms can be separated based on this property. oup.comsciex.com Studies have shown a correlation between the antennarity of the glycan and the biological activity of the interferon, with higher-antennarity glycoforms potentially sustaining the bioactivity over a longer period. nih.govresearchgate.net

Table 2: Common Glycoforms of Human Interferon Beta-1a
Glycoform CharacteristicDescriptionReference
Antennarity Primarily bi-antennary, with tri- and tetra-antennary structures also present. oup.comnih.gov
Sialylation Varies from non-sialylated to tri-sialylated forms, contributing to charge heterogeneity. The di-sialylated form is most common. oup.comoup.com
Core Structure Typically core-fucosylated complex-type N-glycans. oup.com
Most Abundant Form Bi-antennary, di-sialylated, core-fucosylated glycoform. oup.comoup.comsciex.com

Impact of Glycosylation on Protein Folding and Solubility

Glycosylation plays a crucial role in the proper folding, stability, and solubility of interferon beta-1a. nih.govnih.gov The attachment of the hydrophilic glycan chain helps to shield hydrophobic patches on the protein surface, which can reduce the propensity for aggregation and increase solubility. nih.govnih.gov Studies comparing glycosylated IFN-β-1a with its non-glycosylated counterpart have demonstrated that the glycan moiety confers greater stability to the protein structure. nih.gov Deglycosylation of IFN-β-1a leads to a decrease in its in vitro activity, primarily due to the formation of insoluble, disulfide-linked precipitates. nih.gov The carbohydrate has been shown to form hydrogen bonds with the peptide backbone, further stabilizing the folded conformation. nih.gov Glycosylation also increases the protein's resistance to thermal denaturation. nih.gov The covalent attachment of glycans restricts the conformational space of the unfolded protein, which entropically favors the folded state. nih.gov

Tertiary and Quaternary Structural Elucidation

The three-dimensional structure of glycosylated human interferon beta-1a has been determined by X-ray crystallography to a resolution of 2.2 Å. pnas.orgpnas.orgnih.gov The molecule adopts a cylindrical shape and consists of a bundle of five α-helices (labeled A-E), which is a characteristic fold of the long-chain helical cytokine family. pnas.orgproteopedia.org The helices are connected by loops, with the AB loop being notably long. nih.gov

Crystal Structure Analysis

Table 1: Crystal Structure Data of Human Interferon Beta-1a

Parameter Value
Resolution 2.2 Å pnas.orgnih.gov
Method Molecular Replacement pnas.orgnih.gov
Space Group P212121 pnas.orgnih.gov
Unit Cell Dimensions a = 55.3 Å, b = 65.9 Å, c = 121.5 Å pnas.orgnih.gov

| Asymmetric Unit | 2 molecules pnas.orgnih.gov |

Conformational States and Asymmetric Units

The crystal structure of human IFN-β-1a reveals the presence of two molecules, labeled A and B, within the asymmetric unit. pnas.orgnih.govrcsb.org These two conformers exhibit some distinct structural features. nih.gov The most significant conformational differences are observed in the loop regions, particularly the AB1 and CD loops. nih.gov The root-mean-square deviation (rmsd) of the Cα atoms is 3.04 Å for the AB1 loop and 4.08 Å for the CD loop between the two molecules. nih.gov Furthermore, helix D is six residues longer in molecule B compared to molecule A. nih.gov The CD loop is noted to be highly mobile, as suggested by high B-factors and weak electron density in that region. nih.gov This inherent flexibility may be influenced by crystal packing forces, but it could also have implications for its biological function in solution. nih.gov

Zinc-Binding Sites and Dimerization Potential

A notable feature of the human IFN-β structure is the presence of a zinc-binding site located at the interface between the two molecules in the asymmetric unit. pnas.orgnih.govrcsb.org This discovery has raised questions about the functional relevance of IFN-β dimers. pnas.orgnih.gov Unlike the dimer observed in human IFN-α2b, where homologous surfaces form the interface, the human IFN-β dimer is formed by contact surfaces from opposite sides of the two molecules. nih.govrcsb.org The zinc ion is coordinated by residues from both molecules A and B, mediating extensive interactions in the dimer interface. nih.gov While the existence of this zinc-mediated dimer in the crystal structure is clear, its physiological role and whether it forms in solution remain subjects of investigation. pnas.orgnih.gov

Other Post-Translational Modifications and Their Functional Consequences

Beyond glycosylation, other post-translational modifications can occur, significantly influencing the biological properties of IFN-β-1a.

Deamidation and Enhanced Biological Activities

Human IFN-β contains a consensus sequence for deamidation (Asn-Gly). nih.gov Studies comparing almost completely deamidated IFN-β-1a with the untreated form have demonstrated that this modification can enhance its biological activities. nih.gov Specifically, deamidated IFN-β-1a showed increased potency in in-vitro bioassays measuring its antiviral, antiproliferative, and immunomodulatory properties. nih.gov This suggests that deamidation, a common post-translational modification, can act as a switch to modulate the protein's function, potentially leading to improved therapeutic efficacy. nih.gov However, other reports have indicated that the bioactivity of the deamidated product was identical to that of the unmodified product. fda.gov

Table 2: Effects of Deamidation on IFN-β-1a In-Vitro Bioassays

Bioassay Outcome
Antiviral Activity Increased nih.gov
Antiproliferative Activity Increased nih.gov

| Immunomodulatory Properties | Increased nih.gov |

Impact on Protein Stability and Folding

Post-translational modifications, particularly glycosylation, play a critical role in the stability and proper folding of IFN-β-1a. The single N-linked carbohydrate chain at the Asn80 residue is known to be important for the protein's solubility and stability. oup.comnih.gov Glycoengineering studies, such as introducing an additional N-glycosylation site, have been shown to improve biophysical properties. nih.gov For instance, a mutant with an additional glycosylation site (R27T) exhibited improved stability, a reduced tendency for aggregation, and an increased half-life compared to the wild-type recombinant human IFN-β 1a. nih.gov This highlights the significant role of glycosylation in maintaining the structural integrity and stability of the protein. The polydispersity index (PDI), a measure of the heterogeneity of a sample, was lower for the hyperglycosylated variant (0.306) compared to the standard recombinant form (0.607), indicating a more stable and less aggregated state in aqueous solution for the modified protein. nih.gov

Production and Expression Systems for Recombinant Human Interferon Beta 1a

Mammalian Cell Expression Systems

Mammalian cell lines are the preferred hosts for producing therapeutic proteins that require complex post-translational modifications, such as glycosylation, to be biologically active. skums.ac.ir Approximately 70% of recombinant therapeutic proteins are produced in these systems. skums.ac.irmui.ac.ir

Chinese Hamster Ovary (CHO) Cell Lines

Chinese Hamster Ovary (CHO) cells are the most common and well-established mammalian host for the commercial production of recombinant human interferon beta-1a. mui.ac.irnih.gov This is largely due to their capacity for correct protein folding, assembly, and human-like post-translational modifications, which are essential for the bioactivity of IFNβ-1a. skums.ac.ir The IFNβ-1a produced in CHO cells is a glycosylated polypeptide of 166 amino acids with a molecular weight of approximately 22.5 kDa. fda.gov

The production process involves inserting the human interferon beta gene into the CHO cell line. fda.gov These genetically modified cells are then cultured in large-scale fermenters, where they secrete the glycosylated IFNβ-1a into the culture medium. fda.gov Following fermentation, the product is separated from the cells and purified through a series of chromatographic steps. fda.gov CHO cells are advantageous as they can be adapted for growth in serum-free and suspension cultures, which is beneficial for large-scale manufacturing. mui.ac.ir Furthermore, codon optimization of the IFNβ gene, tailored to the codon preference of CHO cells, has been shown to increase the expression level of the biologically active protein by 2.8-fold. mui.ac.ir

Human Embryonic Kidney (HEK293T) Cells

Human Embryonic Kidney (HEK293T) cells represent another valuable mammalian system for the expression of recombinant IFNβ-1a. biotech-asia.org As a human-derived cell line, HEK293T cells offer the advantage of producing proteins with post-translational modifications, including glycosylation patterns, that are highly compatible with those found in humans. biotech-asia.org This can reduce the risk of immunogenicity compared to proteins produced in non-human cell lines.

Studies have demonstrated the successful expression of the recombinant IFNβ gene in HEK293T cell lines. biotech-asia.orgmazums.ac.ir The use of a strong promoter, such as eEf1a, and the inclusion of a conserved Kozak sequence have been shown to facilitate this expression. biotech-asia.orgnih.gov Research indicates that transfecting HEK293T cells with a vector containing the IFNβ gene can lead to a significant, 79.9-fold increase in expression compared to the basal level in the untransfected cells. mazums.ac.irresearchgate.net Further optimization of culture conditions is considered necessary to maximize protein production in this system. mazums.ac.ir

Optimization of Culture Conditions for Expression and Secretion

Maximizing the yield of recombinant IFNβ-1a from mammalian cell cultures is critical for reducing production costs. skums.ac.ir Various strategies are employed to enhance protein expression and secretion, primarily by manipulating the culture environment. skums.ac.ir

One effective method is temperature shifting. For instance, shifting the culture temperature for CHO cells from 37°C to 32°C for three days has been reported to increase interferon-gamma production by up to 90% compared to maintaining a constant 37°C. skums.ac.ir Chemical inducers are also used to arrest the cell cycle in a phase of high productivity, thereby increasing protein expression. skums.ac.ir Compounds such as dimethyl sulfoxide (DMSO) and sodium butyrate are examples of chemical agents used for this purpose. skums.ac.ir

Non-Mammalian Eukaryotic Expression Systems

Non-mammalian eukaryotic systems, such as yeast, offer a compromise between the simplicity of prokaryotic systems and the advanced protein processing capabilities of mammalian cells. They are often more cost-effective and faster to work with than mammalian cell cultures. pichia.comresearchgate.net

Pichia pastoris System and Glycosylation Implications

The methylotrophic yeast Pichia pastoris is a widely used non-mammalian eukaryotic system for recombinant protein production. pichia.comnih.gov It provides many of the advantages of higher eukaryotic expression systems, such as protein folding and post-translational modifications, while being as easy to manipulate as E. coli. pichia.com P. pastoris is capable of high-density cell growth and can secrete the target protein into the culture medium, which simplifies the purification process. pichia.comnih.gov

However, a key difference lies in the glycosylation pattern. Proteins produced in P. pastoris typically have high-mannose type N-glycans, which differ from the complex N-glycans added by mammalian cells. nih.govcreative-biolabs.com This difference in glycosylation can affect the protein's biological activity. scielo.br For example, one study found that IFNβ-1a produced by P. pastoris exhibited a significantly higher anti-proliferative activity against a hepatocellular carcinoma cell line (HepG2) compared to the commercial form produced in CHO cells. scielo.br To address the issue of non-human glycosylation, glyco-engineered strains of P. pastoris have been developed, for instance by knocking out the och1 gene, to produce proteins with more human-like glycan structures. creative-biolabs.com Optimization of culture conditions, such as methanol concentration, pH, and temperature, is crucial for maximizing protein yield in this system. scielo.brnih.gov

Prokaryotic Expression Systems (e.g., Escherichia coli) for Interferon Beta-1b and Comparative Aspects

Prokaryotic systems, particularly Escherichia coli, are workhorses of biotechnology due to their rapid growth, high-density cultivation on inexpensive media, and well-understood genetics. nih.gov However, they lack the cellular machinery for post-translational modifications like glycosylation. frontiersin.org

This fundamental difference is why E. coli is used to produce interferon beta-1b (IFNβ-1b), a non-glycosylated version of the protein. mui.ac.irnih.gov IFNβ-1b has a slightly modified amino acid sequence compared to the native form; it is composed of 165 amino acids, and the cysteine at position 17 is replaced with serine to prevent improper disulfide bond formation and increase stability. mui.ac.irnih.gov

The expression of IFNβ-1b in E. coli is typically controlled by strong inducible promoters, such as the T7 promoter, which is induced by Isopropyl-β-D-thiogalactopyranoside (IPTG). nih.govfrontiersin.orgresearchgate.net Optimization studies have focused on factors like inducer concentration, temperature, and the timing of induction to maximize yield. ut.ac.ir One study determined the optimal conditions for high-level expression to be 0.7 mM IPTG, induction at an optical density (OD600) of 0.58, a post-induction time of 5 hours, and a temperature of 37°C, resulting in the IFNβ-1b protein accounting for 40.2% of total cell proteins. While E. coli can achieve very high expression levels, the product is not glycosylated, which distinguishes it functionally and structurally from the IFNβ-1a produced in eukaryotic systems like CHO cells. researchgate.netnih.gov

Genetic Engineering Methodologies for Recombinant Production

The successful expression of rhIFNβ-1a is contingent on the precise and efficient manipulation of genetic elements within the host cell. This involves not only the introduction of the human interferon beta-1a gene but also its amplification and the optimization of its transcription and translation.

Gene Amplification and Vector Insertion

A key strategy to enhance the production of rhIFNβ-1a in CHO cells is through gene amplification. This process increases the number of copies of the gene of interest within the host cell's genome, leading to a proportional increase in the synthesis of the corresponding protein.

One of the most established methods for gene amplification is the dihydrofolate reductase (DHFR) selection system. In this approach, CHO cells deficient in the DHFR enzyme are co-transfected with a vector containing the human interferon beta-1a gene and a functional DHFR gene. These cells are then cultured in a medium containing methotrexate (MTX), a potent inhibitor of DHFR. Only cells that have integrated and amplified the DHFR gene, and consequently the co-linked interferon beta-1a gene, can survive and proliferate in the presence of increasing concentrations of MTX. This selection pressure results in cell lines with significantly elevated gene copy numbers and, therefore, higher protein expression levels.

For instance, studies have demonstrated that the coamplification of the interferon-beta gene with the DHFR gene in CHO cells can lead to remarkably high expression levels, reaching up to 10¹⁰ units per liter of culture medium nih.govnih.gov. The process typically involves a stepwise increase in MTX concentration, with each step selecting for cells with higher gene amplification and protein production.

The choice of expression vector is also critical for successful gene insertion and subsequent expression. Plasmids such as pUC57 and pcDNA3.1 are commonly used for the initial cloning and subsequent transfer of the interferon beta-1a gene into the host cells skums.ac.ir. The pcDNA3.1 vector, for example, is often utilized for stable expression in mammalian cells like CHO-K1, as it contains a strong promoter and a selection marker, facilitating the isolation of stable cell lines brieflands.com. The vector is typically linearized before transfection to enhance its integration into the host cell's genome skums.ac.ir.

Vector ComponentFunction in Interferon Beta-1a ProductionExample Vector
Origin of Replication (e.g., pBR322 ori) Allows for replication of the plasmid in bacteria for cloning and vector propagation.pcDNA3.1
Selectable Marker (e.g., Neomycin resistance gene) Enables the selection of stably transfected mammalian cells.pcDNA3.1
Expression Cassette Contains the gene of interest (Interferon beta-1a) and regulatory elements.All expression vectors
Promoter (e.g., CMV, EF1α) Drives the transcription of the interferon beta-1a gene.pcDNA3.1, pPICZαA
Polyadenylation Signal (e.g., SV40 polyA, BGH polyA) Signals the termination of transcription and addition of a poly(A) tail to the mRNA, enhancing its stability and translation.pcDNA3.1

Promoter Utilization and Expression Efficiency

The promoter is a key regulatory DNA sequence that initiates the transcription of a gene. The choice of promoter has a profound impact on the expression efficiency of recombinant proteins. For the production of interferon beta-1a, several viral and cellular promoters have been utilized, each with its own characteristics in terms of strength and regulation.

Commonly used strong viral promoters include the cytomegalovirus (CMV) immediate-early promoter and the Simian virus 40 (SV40) promoter. The CMV promoter is known for driving high levels of constitutive gene expression in a wide range of mammalian cells, including CHO cells brieflands.comnih.gov. The SV40 promoter has also been shown to be effective, although in some contexts, its activity might be influenced by cellular factors nih.govnih.gov.

Cellular promoters, such as the human elongation factor-1 alpha (EF-1α) promoter, are also widely used. The EF-1α promoter is often favored for its ability to drive long-term, stable gene expression and is less prone to the gene silencing that can sometimes affect viral promoters like CMV in certain cell lines nih.govnovoprolabs.com. In a direct comparison in CHO cells, the EF-1α promoter was found to be more active than the CMV promoter, suggesting its potential for achieving higher expression levels of interferon beta-1a nih.gov.

In other expression systems, such as the yeast Pichia pastoris, different promoters are employed. The alcohol oxidase I (AOX1) promoter is a strong, tightly regulated promoter that is induced by methanol. This allows for a biphasic production process where the cells are first grown to a high density in the absence of the inducer, and then protein expression is initiated by the addition of methanol.

The efficiency of these promoters directly translates to the yield of recombinant interferon beta-1a. For example, the use of a CMV promoter in a stable CHO-K1 cell line expressing porcine interferon-beta resulted in a cumulative protein yield of 2.3 × 10⁶ IU/ml nih.gov. Codon optimization of the interferon-beta gene to better match the codon usage of the host cell has also been shown to significantly enhance expression, with one study reporting a 2.8-fold increase in protein production in CHO-s cells nih.gov.

PromoterHost SystemCharacteristicsReported Interferon Beta Expression
Cytomegalovirus (CMV) Mammalian (CHO)Strong, constitutive viral promoter2.3 × 10⁶ IU/ml (porcine IFN-β) nih.gov
Elongation Factor-1 alpha (EF-1α) Mammalian (CHO)Strong, constitutive cellular promoter; less prone to silencingMore active than CMV in CHO cells nih.gov
Simian Virus 40 (SV40) Mammalian (CHO)Viral promoter, can be inducibleHigh levels of expression upon induction nih.govnih.gov
T7 Promoter Bacterial (E. coli)Strong, inducible phage promoterN/A for Interferon beta-1a (glycosylated)
Alcohol Oxidase I (AOX1) Yeast (Pichia pastoris)Strong, methanol-inducible promoterN/A for Interferon beta-1a (in this context)

Mechanisms of Action: Receptor Binding and Intracellular Signaling Pathways

Interaction with Type I Interferon Receptors

Interferon beta 1a, like all type I interferons, initiates its signaling by binding to a specific heterodimeric cell surface receptor known as the type I interferon receptor (IFNAR). nih.govnih.gov This receptor is ubiquitously expressed on nearly all nucleated cells and is composed of two main subunits: IFNAR1 and IFNAR2. nih.govmdpi.com

IFNAR1 and IFNAR2c Subunit Binding and Dimerization

The binding of Interferon beta 1a to the IFNAR complex is a sequential process. Initially, it binds to the IFNAR2 subunit, which then facilitates the recruitment of the IFNAR1 subunit into a stable ternary complex. nih.govbiorxiv.org This ligand-induced approximation and assembly of the two receptor subunits is known as dimerization. nih.govmdpi.comnih.gov The formation of this ternary structure, consisting of Interferon beta 1a, IFNAR1, and IFNAR2, is the critical first step that triggers the downstream intracellular signaling cascade. nih.govsinobiological.com

Comparative Binding Stability with Interferon Alpha

While both Interferon beta and Interferon alpha subtypes signal through the same IFNAR complex, they exhibit significant differences in their binding affinities, which influences the stability of the receptor-ligand interaction and the subsequent biological response. nih.govmdpi.com Interferon beta binds to IFNAR1 with a substantially higher affinity compared to most Interferon alpha subtypes. nih.govbiorxiv.org This stronger interaction contributes to a more stable ternary complex. nih.gov

LigandBinding Affinity to IFNAR1Binding Affinity to IFNAR2Reference
Interferon beta High (approx. 100 nM)High (approx. 0.2 nM) nih.govmdpi.com
Interferon alpha subtypes Low (approx. 1–5 µM)Moderate (approx. 200 nM) nih.govmdpi.com

This table presents the approximate equilibrium dissociation constants (Kd), where a lower value indicates a higher binding affinity.

Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway Activation

The dimerization of the IFNAR subunits upon ligand binding serves as a platform for the activation of the canonical JAK-STAT signaling pathway, a primary route for interferon-induced signal transduction. nih.govnih.gov

Activation of Jak1 and Tyk2 Kinases

The intracellular domains of the IFNAR1 and IFNAR2 subunits are constitutively associated with specific members of the Janus kinase (JAK) family of protein tyrosine kinases. qiagen.comfrontiersin.org IFNAR1 is associated with Tyrosine Kinase 2 (Tyk2), while IFNAR2 is associated with Janus Kinase 1 (Jak1). qiagen.comreactome.orgresearchgate.net The dimerization of the receptor subunits brings Jak1 and Tyk2 into close proximity, allowing them to phosphorylate and activate each other in a process known as reciprocal trans-phosphorylation. nih.govmdpi.comreactome.org The activation of these kinases is an indispensable step for propagating the signal downstream. nih.govnih.gov

Phosphorylation of STAT1 and STAT2

Once activated, Jak1 and Tyk2 phosphorylate specific tyrosine residues on the intracellular tails of the IFNAR subunits. nih.govnih.gov These newly created phosphotyrosine sites act as docking stations for the recruitment of latent cytoplasmic transcription factors known as Signal Transducers and Activators of Transcription (STATs), specifically STAT1 and STAT2. nih.govnih.govusbio.net Upon recruitment to the receptor complex, STAT1 and STAT2 are themselves phosphorylated by the activated Jak1 and Tyk2 kinases. nih.govqiagen.comfrontiersin.org

Induction of Interferon-Stimulated Genes (ISGs)

The phosphorylation of STAT1 and STAT2 triggers their dissociation from the receptor and the formation of a stable STAT1-STAT2 heterodimer. nih.govqiagen.com This heterodimer then associates with another protein, Interferon Regulatory Factor 9 (IRF9), to form a heterotrimeric transcription factor complex known as Interferon-Stimulated Gene Factor 3 (ISGF3). nih.govnih.gov The ISGF3 complex translocates from the cytoplasm into the nucleus. nih.govnih.gov Inside the nucleus, ISGF3 binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs), which are present in the promoter regions of a large number of genes. nih.govwikipedia.org This binding initiates the transcription of hundreds of Interferon-Stimulated Genes (ISGs), whose protein products mediate the diverse biological effects of Interferon beta 1a, including its antiviral, antiproliferative, and immunomodulatory activities. drugbank.comnih.govwikipedia.org

ComponentFull NameRole in PathwayReference
IFNAR1/IFNAR2 Interferon Alpha/Beta ReceptorCell surface receptors that bind Interferon beta 1a. nih.govnih.gov
Jak1 Janus Kinase 1Tyrosine kinase associated with IFNAR2; activates upon receptor dimerization. mdpi.comqiagen.com
Tyk2 Tyrosine Kinase 2Tyrosine kinase associated with IFNAR1; activates upon receptor dimerization. mdpi.comqiagen.com
STAT1 Signal Transducer and Activator of Transcription 1Transcription factor phosphorylated by JAKs. nih.govusbio.net
STAT2 Signal Transducer and Activator of Transcription 2Transcription factor phosphorylated by JAKs. nih.govusbio.net
IRF9 Interferon Regulatory Factor 9Component of the ISGF3 transcription complex. nih.gov
ISGF3 Interferon-Stimulated Gene Factor 3Heterotrimeric transcription factor that binds to ISREs. nih.govnih.gov
ISREs Interferon-Stimulated Response ElementsDNA sequences that initiate transcription of ISGs. nih.govwikipedia.org
ISGs Interferon-Stimulated GenesGenes whose expression is induced by interferons to produce antiviral and immunomodulatory effects. nih.govwikipedia.org

Modulation of Gene Expression Profiles

Interferon beta-1a orchestrates a significant shift in the cellular transcriptional landscape, leading to the expression of numerous Interferon-Stimulated Genes (ISGs). This modulation is central to its immunomodulatory and antiviral effects. Upon activation of the JAK-STAT signaling pathway, transcription factor complexes are formed, which translocate to the nucleus and bind to specific DNA sequences, known as Interferon-Stimulated Response Elements (ISREs), in the promoter regions of target genes. nih.gov This interaction initiates the transcription of a wide array of proteins that mediate the biological activities of interferon beta.

A primary mechanism of action for Interferon beta-1a is the upregulation of Major Histocompatibility Complex (MHC) class I proteins on the surface of various cells. drugbank.comnih.gov This process involves increasing the gene expression of both the MHC class I heavy chain and its essential light chain component, beta-2 microglobulin. nih.govthermofisher.com By enhancing the expression of MHC class I molecules, Interferon beta-1a increases the presentation of intracellular peptides, including those derived from viral antigens. drugbank.com This heightened presentation makes infected cells more visible and better targets for cytotoxic T lymphocytes (CTLs), thereby promoting the clearance of virally infected cells. drugbank.com Studies in human astrocytes have demonstrated that treatment with Interferon-beta leads to a significant increase in MHC-I protein expression. nih.gov However, the response can be cell-type specific; for instance, the induction of MHC class I genes by IFN-beta is less efficient in neurons compared to astrocytes, which is thought to be mediated by differential binding of transcription factors to the MHC-ISRE. nih.gov

Interferon beta-1a induces the synthesis of several key mediators that establish a cellular "antiviral state." drugbank.com

2'-5' Oligoadenylate Synthetase (OAS) : This enzyme is a classic interferon-inducible protein. youtube.com Upon activation by double-stranded RNA (a common indicator of viral replication), OAS synthesizes short polymers of adenosine, known as 2'-5' oligoadenylates. jneurovirol.comnih.gov These oligoadenylates, in turn, activate a latent cellular ribonuclease (RNase L), which degrades both viral and cellular RNA, thereby inhibiting protein synthesis and viral replication. scilit.com The induction of the OAS gene by Interferon beta-1a is highly dependent on the ISRE sequence within its promoter region. nih.govjneurovirol.com Research shows that IFN-beta can efficiently induce OAS in various cell types, including neurons and astrocytes, contributing significantly to its antiviral effects. nih.govjneurovirol.com

Neopterin (B1670844) : This pteridine (B1203161) compound is produced by human monocytes and macrophages upon stimulation with interferons, particularly interferon-gamma, but also by interferon-beta. nih.govoup.comdocumentsdelivered.com The induction of neopterin is considered a reliable biological marker of interferon activity in vivo. nih.gov Studies in patients treated with Interferon beta-1a show that serum neopterin levels peak approximately 24 to 48 hours after an injection. nih.govnih.gov Elevated neopterin levels reflect the activation of the cellular immune system, especially macrophages. nih.govnih.gov

Table 1: Key Antiviral Mediators Induced by Interferon beta-1a

MediatorFunctionInduction by IFN-beta-1aKey Research Finding
2'-5' Oligoadenylate Synthetase (OAS) Activates RNase L to degrade viral and cellular RNA, inhibiting viral replication. scilit.comDirectly induced via ISRE in its gene promoter. nih.govjneurovirol.comInduction is efficient in both neurons and astrocytes, contributing to a potent antiviral state. nih.gov
Beta-2 Microglobulin (B2M) Stabilizes MHC class I molecules for antigen presentation. thermofisher.comUpregulated in conjunction with MHC class I heavy chains. drugbank.comnih.govnih.govSerum levels of B2M are shown to increase in patients undergoing long-term IFN-beta-1a therapy. nih.gov
Neopterin Marker of macrophage and monocyte activation by interferons. nih.govoup.comInduced following IFN-beta-1a administration, peaking at 24-48 hours. nih.govnih.govConsidered a useful marker of biological responsiveness to IFN-beta-1a treatment. nih.gov

Beyond the well-established ISGs, modern transcriptomic analyses, such as whole-genome RNA sequencing, have unveiled a broader and more complex network of genes regulated by Interferon beta-1a. nih.gov These studies have identified hundreds of previously unrecognized interferon-responsive genes, highlighting the pleiotropic nature of its action. nih.govnih.gov

Research comparing the gene expression profiles of different immune cells, such as monocytes and T cells, has revealed that the response to Interferon beta-1a is highly cell-specific. nih.gov For example, one study identified 667 monocyte-specific transcript changes and only 21 T-cell-specific changes following exposure to IFN-beta. nih.gov This indicates that IFN-beta activates distinct pathways in different cell populations. Furthermore, these investigations have uncovered novel responsive genes that include not only protein-coding genes but also non-coding molecules like long non-coding RNAs (lncRNAs) and pseudogenes, which are emerging as important regulators of the immune response. nih.gov

To prevent excessive or prolonged cytokine signaling, which could be detrimental to the host, the cellular response to Interferon beta-1a is tightly controlled by negative feedback mechanisms. These pathways are typically induced by the interferon signal itself, creating a self-regulating loop.

Suppressor of Cytokine Signaling (SOCS) proteins are a key family of intracellular, cytokine-inducible proteins that act as negative feedback inhibitors of the JAK-STAT pathway. nih.govfrontiersin.org Specifically, SOCS1 and SOCS3 are potent regulators of interferon signaling. frontiersin.org

Upon interferon stimulation, the expression of SOCS genes is upregulated. The resulting SOCS proteins then act to attenuate the signal in several ways. SOCS1, for example, can directly bind to and inhibit the kinase activity of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins. nih.gov SOCS proteins can also bind to the cytokine receptor itself, sterically hindering the binding of STATs and other signaling molecules. nih.gov This rapid induction and action of SOCS proteins ensure that the activation of the JAK-STAT pathway is transient, playing a vital role in maintaining tissue homeostasis and preventing an overactive immune response. nih.govnih.gov

Another critical family of negative regulators is the Protein Inhibitors of Activated STAT (PIAS). nih.gov Like SOCS proteins, PIAS proteins modulate the JAK-STAT pathway, but often through distinct mechanisms. PIAS proteins can directly interact with activated, phosphorylated STATs. nih.gov This interaction can inhibit the ability of STAT dimers to bind to DNA, thereby blocking the transcription of target genes. nih.gov

Some PIAS proteins, such as PIAS1, have been shown to specifically suppress the expression of IFN-inducible genes. nih.gov Studies indicate that PIAS proteins can inhibit the phosphorylation and nuclear translocation of STATs, effectively shutting down the signaling cascade. nih.gov The inhibitory actions of both SOCS and PIAS proteins are crucial for fine-tuning the duration and intensity of the cellular response to Interferon beta-1a.

Table 2: Negative Feedback Regulators of Interferon beta-1a Signaling

Regulator FamilyKey ProteinsPrimary Mechanism of Inhibition
SOCS SOCS1, SOCS3Induced by cytokine signaling; directly inhibit JAK kinase activity and block STAT access to the receptor. nih.govfrontiersin.orgnih.gov
PIAS PIAS1, PIAS4Interact with activated STATs, inhibiting their ability to bind DNA; can also prevent STAT phosphorylation and nuclear translocation. nih.govnih.gov

Negative Feedback Regulation Mechanisms

Regulation of Nuclear Import of IRF1

Interferon Regulatory Factor 1 (IRF1) is a critical transcription factor in the Interferon beta-1a (IFN-β1a) signaling cascade. nih.gov As a nuclear protein, its translocation from the cytoplasm to the nucleus is an essential prerequisite for its function, which includes binding to the promoter regions of IFN-inducible genes and activating their transcription. nih.govreactome.org The regulation of IRF1's nuclear presence is a key control point in the cellular response to IFN-β1a.

The primary mechanism by which IFN-β1a signaling regulates the nuclear activity of IRF1 is through the induction of IRF1 gene expression. nih.gov Studies have demonstrated that treatment of cells with IFN-β leads to a significant increase in the steady-state levels of IRF-1 mRNA. nih.gov This upregulation ensures a greater synthesis of the IRF1 protein, making more of it available for transport into the nucleus. While IRF1 may be necessary for the induction of certain genes, it is not always sufficient on its own to induce further IFN-beta expression, suggesting a complex regulatory network. nih.gov

The physical translocation of the IRF1 protein into the nucleus is mediated by the classical nuclear import machinery. This process involves the recognition of specific amino acid sequences on the IRF1 protein, known as nuclear localization signals (NLS), by importin proteins. researchgate.net The IRF1-importin complex is then transported through the nuclear pore complex into the nucleoplasm. While IFN-β1a signaling does not appear to directly modify the components of the nuclear import machinery itself, its role in dramatically increasing the amount of available IRF1 protein is the rate-limiting step for its nuclear accumulation and subsequent function as a transcriptional activator. nih.gov Some research also suggests that protein-protein interactions can enhance the nuclear translocation of newly synthesized IRF1. nih.gov

Cross-talk with Other Signaling Pathways

The biological effects of Interferon beta-1a are modulated by its interaction with other significant signaling pathways. This cross-talk can enhance, inhibit, or modify the cellular response, and is particularly relevant in complex biological environments like the central nervous system.

Brain-Derived Neurotrophic Factor (BDNF)/TrkB Signaling

The interplay between IFN-β1a and the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway is complex, with research revealing both synergistic and antagonistic interactions. BDNF is a crucial neurotrophin for neuronal survival, differentiation, and synaptic plasticity, primarily acting through its high-affinity receptor, TrkB. mdpi.comfrontiersin.org

Several clinical studies investigating the effect of IFN-β therapy on BDNF levels in patients with multiple sclerosis (MS) have yielded varied results. Some studies report an increase in BDNF production following IFN-β treatment, suggesting a potential neuroprotective mechanism. nih.gov However, other investigations have found no significant impact on plasma BDNF levels. nih.gov This discrepancy may arise from differences in patient populations, disease activity, or the specific IFN-β formulation used.

Conversely, research at the cellular level has uncovered a potential antagonistic relationship. In differentiated human neuroblastoma cells and mouse primary cortical neurons, prolonged exposure to IFN-β was found to impair BDNF-induced signaling. uni.lu This inhibition was associated with a downregulation of the TrkB receptor at both the mRNA and protein levels, which consequently reduced TrkB autophosphorylation and curtailed downstream signaling through pathways like phosphatidylinositol 3-kinase (PI3K) and extracellular-regulated kinases (ERK). uni.lu The study indicated that this negative regulation of TrkB by IFN-β is dependent on the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. uni.lu These findings suggest that in neuronal cells, IFN-β may negatively regulate the neurotrophic activity of BDNF. uni.lu

Table 1: Summary of Research Findings on IFN-β and BDNF/TrkB Signaling

FindingContextMechanism/ObservationReference
Inhibits BDNF-induced signalingIn vitro (human neuroblastoma cells, mouse cortical neurons)Down-regulates TrkB receptor expression via JAK/STAT pathway, inhibiting TrkB autophosphorylation and downstream signals (PI3K, ERK). uni.lu
Slows progression of gray matter atrophyIn vivo (MS patients)Treatment with IFN-β1a significantly slowed the progression of whole-brain and gray matter atrophy compared to a control group over three years. nih.gov
No significant impact on plasma BDNF levelsIn vivo (MS patients)Study found no significant effect of IFN-β-1a sc treatment on plasma BDNF levels. nih.gov

FGF Signaling Pathways

Research has identified a significant and primarily antagonistic cross-talk between the Fibroblast Growth Factor (FGF) signaling pathways and the IFN-β1a signaling pathway. nih.govnih.govembopress.org FGFs are a family of growth factors involved in a wide range of biological processes, including cell proliferation, differentiation, and tissue repair. nih.gov

Studies have demonstrated that FGFs, specifically FGF7 and FGF10, can suppress the expression of Interferon-Stimulated Genes (ISGs). nih.gov This suppression occurs both under normal conditions and in response to stimulation by interferons or viral components. nih.govembopress.org The inhibitory effect is not limited to downstream ISGs; FGF signaling also interferes with the expression of interferons themselves, including IFN-β. nih.gov This FGF-mediated suppression happens at the transcriptional level and, importantly, appears to be independent of the interferon receptors. nih.govembopress.org The mechanism requires the kinase activity of the FGF receptor (FGFR) and involves the proteasome. nih.govembopress.org

Conversely, the inhibition of FGFR signaling has the opposite effect, leading to an enhanced expression of ISGs. nih.govnih.gov This antagonistic relationship suggests that in environments where FGFs are active, the cellular response to IFN-β1a may be dampened. This finding has functional relevance, as FGFs have been shown to promote the replication of several viruses, an effect that can be countered by inhibiting the FGFR. nih.govembopress.org These results highlight a critical negative regulatory interaction where the FGF pathway acts to restrain the innate immune response mediated by interferons. nih.govethz.ch

Table 2: Summary of Research Findings on IFN-β and FGF Signaling Cross-talk

FindingContextMechanism/ObservationReference
FGFs suppress ISG expressionIn vitro (keratinocytes)FGF7 and FGF10 treatment suppressed the expression of Interferon-Stimulated Genes (ISGs) under both basal conditions and in response to IFN or poly(I:C). nih.govembopress.org
Inhibition is at the transcriptional levelIn vitroThe suppressive effect of FGFs on the interferon response occurs at the level of gene transcription and is independent of IFN receptors. nih.govembopress.org
Inhibition of FGFR promotes ISG expressionIn vitro and in vivo (mice)Genetic or pharmacological inhibition of FGF receptor signaling promoted the expression of ISGs and proteins. nih.govnih.govresearchgate.net
FGF signaling promotes viral replicationIn vitroFGFs promoted the replication of Herpes Simplex Virus I, lymphocytic choriomeningitis virus, and Zika virus, while FGFR inhibition blocked viral replication. nih.govembopress.org

Compound and Gene Name Directory

Immunological and Cellular Effects Pre Clinical and Mechanistic Studies

Modulation of Immune Cell Function and Gene Expression

Interferon beta-1a binds to its specific cell surface receptors, IFNAR1 and IFNAR2c, initiating a cascade of intracellular events. drugbank.com This process activates the Jak-STAT signaling pathway, leading to the transcription of numerous immunomodulatory and antiviral proteins that alter the function of various immune cells. drugbank.comnih.gov

Regulation of Antigen Presentation

Interferon beta-1a has a dual and context-dependent role in regulating antigen presentation.

Upregulation of MHC Class I: It enhances the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of cells. drugbank.comnih.govresearchgate.net This action increases the presentation of intracellular peptides, such as those from viral antigens, to CD8+ cytotoxic T lymphocytes, thereby boosting antiviral immunity. drugbank.comoup.com

Effects on T-Cell Proliferation and Activation

A central mechanism of Interferon beta-1a is the general reduction of T-cell proliferation and activation. nih.govnih.gov This is achieved through several interconnected pathways that collectively shift the immune balance from a pro-inflammatory to a more regulated state.

Interferon beta-1a significantly alters the cytokine milieu, particularly the output from dendritic cells (DCs), which are critical for directing T-cell differentiation. nih.govnih.gov

Preclinical studies in mice have shown that administration of Interferon beta-1a inhibits the expression of pro-inflammatory cytokines IL-12 and IL-23 in splenic DCs. nih.govnih.gov Concurrently, it stimulates the production of the anti-inflammatory cytokine IL-10. nih.govnih.gov This cytokine shift is crucial, as IL-12 promotes the differentiation of T helper 1 (Th1) cells, while IL-23 is essential for the expansion and stabilization of T helper 17 (Th17) cells, both of which are implicated in autoimmune pathology. nih.govaai.org The inhibition of IL-12 and IL-23 is mediated through STAT1-dependent signaling pathways, while the stimulation of IL-10 relies on STAT2. nih.govnih.gov

Table 1: Effect of Interferon beta-1a on Cytokine Expression in Dendritic Cells

CytokinePrimary FunctionEffect of Interferon beta-1aSignaling Pathway InvolvedReference
Interleukin-12 (IL-12)Promotes Th1 cell differentiationInhibitedSTAT1/STAT2 dependent nih.govnih.gov
Interleukin-23 (IL-23)Promotes Th17 cell expansion/stabilizationInhibitedSTAT1 dependent nih.govnih.gov
Interleukin-10 (IL-10)Anti-inflammatory, suppresses effector T cellsStimulatedSTAT2 dependent nih.govnih.gov

By inhibiting the production of IL-23, Interferon beta-1a curtails the differentiation and expansion of pathogenic Th17 cells. nih.govnih.govnih.gov This leads to a reduced expression of the signature Th17 cytokine, IL-17. nih.gov In-vitro studies have also demonstrated that Interferon beta-1a can directly cause apoptosis (programmed cell death) in pro-inflammatory Th17 cells in a dose-dependent manner. nih.gov

However, the effect on Th17 cells can be complex. While many studies show an inhibitory effect, some preclinical models have found that in established Th17-mediated disease, Interferon beta-1a treatment can paradoxically exacerbate symptoms. nih.govresearchgate.net This may occur because, in late-stage Th17 differentiation, Interferon beta-1a can synergize with IL-23 to promote a highly inflammatory cell expressing other potent cytokines like GM-CSF. mdpi.com

Interferon beta-1a promotes the development and function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov While it may suppress the actual proliferation of induced Tregs (iTregs), it enhances their survival by promoting the expression of anti-apoptotic genes like Bcl-2. nih.gov More importantly, Interferon beta-1a enhances the immunomodulatory capacity of these iTregs. nih.gov Studies in patients with relapsing-remitting multiple sclerosis have confirmed that therapy with Interferon beta-1a significantly enhances the suppressive function of their CD4+ Tregs. nih.gov

Table 2: Summary of Interferon beta-1a Effects on T-Cell Subsets

T-Cell SubsetKey Function in AutoimmunityEffect of Interferon beta-1aUnderlying MechanismReference
T helper 17 (Th17)Pro-inflammatory, tissue damageReduced differentiation and survivalInhibition of IL-23; Induction of apoptosis nih.govnih.govnih.gov
Regulatory T cells (Tregs)Immunosuppression, toleranceEnhanced function and survivalIncreased anti-apoptotic gene expression nih.govnih.gov
CD8+ Cytotoxic T LymphocytesAntiviral immunityEnhanced activation (antiviral context)Upregulation of MHC Class I presentation drugbank.com

Impact on B-Cell Receptor Pathway Genes and Adaptive Immune Responses

Interferon beta-1a plays a significant role in modulating the adaptive immune system, with notable effects on B-cell function and related genetic pathways. nih.gov It influences the immune system at multiple levels, including shifting cytokine networks toward an anti-inflammatory state and affecting the functions of T cells and B cells. nih.govoup.com

Research indicates that Type I interferons (IFN-I), including Interferon beta-1a, enhance B-cell responses to B-cell receptor (BCR) ligation. This includes augmenting calcium fluxes, IgM internalization, and the induction of activation markers. oup.com Studies have shown that IFN-α/β induces a state of partial activation in B cells, characterized by the upregulation of surface molecules like CD69, CD86, and CD25, without causing proliferation or terminal differentiation. oup.com This action effectively lowers the threshold for B-cell induction, promoting faster antibody responses during an inflammatory event. oup.com

Furthermore, Interferon beta-1a has been shown to modulate various genes that bridge the innate and adaptive immune responses. oup.com Gene array analyses have revealed that it significantly upregulates genes for the chemokines CXCL10 and CXCL11, which are ligands for the CXCR3 receptor often involved in immune cell trafficking. oup.com Conversely, it can decrease pro-inflammatory chemokines such as CXCL2, CXCL3, and CXCL5. oup.com These changes in chemokine expression likely affect the differentiation, maturation, and movement of dendritic cells and other cells that are critical for initiating adaptive immunity. oup.com Interferon beta-1a also appears to reduce the capacity of B cells to present antigens, another key function in the adaptive immune response. nih.gov

Table 1: Effects of Interferon beta-1a on B-Cell and Adaptive Immune Response Markers

Marker/Pathway Effect of Interferon beta-1a Implied Function Reference
B-Cell Activation Markers
CD69, CD86, CD25 Upregulation Induces partial activation of B cells oup.com
Chemokine Genes
CXCL10, CXCL11 Upregulation Affects chemotaxis of immune cells oup.com
CXCL2, CXCL3, CXCL5 Downregulation Reduces pro-inflammatory signaling oup.com
B-Cell Function
Antigen Presentation Reduction Modulates adaptive immune initiation nih.gov
Response to BCR Ligation Enhancement Lowers threshold for B-cell activation oup.com

Modulation of Monocyte Function

Interferon beta-1a significantly modulates the function of monocytes, which are key players in the inflammatory processes of autoimmune diseases. Studies show that Interferon beta-1a can directly act on monocytes to suppress neuroinflammation. nih.gov This is achieved by inhibiting a pro-inflammatory feedback loop between monocytes and T helper (Th) cells. nih.gov

Mechanistically, Interferon beta-1a induces an anti-inflammatory phenotype in monocytes. nih.gov It directly stimulates monocytes to increase their expression of the anti-inflammatory cytokines Interleukin-10 (IL-10) and Transforming growth factor-beta (TGF-β). nih.gov These cytokines, in turn, are required for the suppression of pro-inflammatory cytokines like Granulocyte-macrophage colony-stimulating factor (GM-CSF) produced by Th cells. nih.gov Furthermore, Interferon beta-1a inhibits the intracellular production of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) in monocytes. nih.govnih.gov This effect has been observed both in monocytes treated in vitro and in monocytes analyzed ex vivo from patients undergoing therapy. nih.gov

Interferon beta-1a also influences the differentiation of monocytes into dendritic cells, a process critical to the inflammatory response. It delays this differentiation process and alters the phenotypic characteristics of the resulting dendritic cells by inhibiting the expression of markers such as CD1a and upregulating co-stimulatory molecules like CD86. nih.gov This modulation appears to skew the function of dendritic cells, reducing their ability to secrete pro-inflammatory IL-12 and TGF-β. nih.gov Interestingly, the responsiveness to Interferon beta-1a therapy has been linked to the state of the type I interferon signaling pathway in monocytes prior to treatment, suggesting that the baseline activation status of these cells is a critical factor. oup.com

Antiproliferative Activities

A key characteristic of Interferon beta-1a is its antiproliferative activity. nih.govnih.gov This effect is one of the pillars, alongside its antiviral and immunomodulatory properties, that forms the rationale for its use in certain diseases. nih.govnih.gov The binding of Interferon beta-1a to its cell surface receptor initiates a transcriptional response that can suppress the proliferation of various cell types, particularly immune cells. nih.gov

However, the antiproliferative effect is not universal across all cell types. For instance, in studies involving adult mouse neural progenitor cells (NPCs), treatment with Interferon beta-1a did not result in a significant increase in proliferation. nih.gov This indicates that while it exerts potent antiproliferative effects on immune cells, its impact on other cell types, such as neural precursors, may be different and geared more towards survival and differentiation rather than proliferation. nih.gov

Antiviral Mechanisms

Interferons are a family of proteins naturally produced by the body's cells in response to viral infections. fda.gov Interferon beta-1a retains these potent antiviral properties. nih.govyoutube.com Its mechanism of action is multifaceted and involves inducing a cellular state that is resistant to viral replication and enhancing the immune system's ability to clear viral pathogens. oup.comdrugbank.com

Upon binding to its receptor, Interferon beta-1a triggers the synthesis of several key antiviral mediators. drugbank.com One of the most critical is the enzyme 2',5'-oligoadenylate synthetase (2',5'-OAS). fda.govdrugbank.com This enzyme, once activated by viral double-stranded RNA, synthesizes molecules that lead to the degradation of viral RNA, thereby halting protein synthesis and replication. drugbank.com

In addition to this direct enzymatic action, Interferon beta-1a enhances the adaptive immune response against viral-infected cells. It upregulates the expression of Major Histocompatibility Complex (MHC) class I proteins on the cell surface. drugbank.com This increased expression allows for more efficient presentation of viral antigens to the immune system, which enhances the activation of CD8+ cytotoxic T lymphocytes (CTLs). drugbank.com These CTLs are then better able to recognize and eliminate infected cells, contributing to the clearance of the virus. drugbank.com

Neurobiological and Neuroprotective Mechanisms

Beyond its well-documented immunomodulatory effects, Interferon beta-1a also exerts direct neurobiological and neuroprotective actions within the central nervous system (CNS).

Balancing Pro- and Anti-inflammatory Agents in the Central Nervous System

Interferon beta-1a plays a crucial role in rebalancing the inflammatory environment within the CNS. A key mechanism is its ability to increase the CNS levels of the potent anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.gov IL-10 is a powerful inhibitor of cell-mediated immune responses and helps to quell inflammation. nih.gov Concurrently, Interferon beta-1a can inhibit the expression of the pro-inflammatory cytokine IL-17. nih.gov

This shift from a pro-inflammatory to a more anti-inflammatory state is also supported by its effects on immune cell trafficking and the blood-brain barrier (BBB). Interferon beta-1a has been shown to reduce the activity of metalloproteinases, which are enzymes that can disrupt the integrity of the BBB. nih.gov By protecting the BBB, it may help prevent the migration of inflammatory T-cells into the CNS. nih.gov Further studies have shown it can protect the endothelium and blood-brain barrier by upregulating the CD73 enzyme. youtube.com This multifaceted approach helps to create a less inflammatory and more protective environment within the CNS.

Table 2: Modulation of Inflammatory Agents in the CNS by Interferon beta-1a

Agent/Structure Effect of Interferon beta-1a Consequence in CNS Reference
Cytokines
Interleukin-10 (IL-10) Increase Promotes anti-inflammatory state nih.govnih.gov
Interleukin-17 (IL-17) Inhibition Reduces pro-inflammatory signaling nih.gov
Interleukin-1 beta (IL-1β) Inhibition Reduces pro-inflammatory signaling nih.gov
Blood-Brain Barrier
Metalloproteinase Activity Reduction Protects BBB integrity nih.gov
Endothelial Protection Upregulation of CD73 Protects BBB integrity youtube.com

Influence on Nerve Growth Factor Production and Neuronal Survival

Pre-clinical research has revealed a neuroprotective role for Interferon beta-1a, partly through its influence on neurotrophic factors and direct effects on neural cells. Studies have indicated that Interferon beta-1a can promote the secretion of Nerve Growth Factor (NGF), a crucial molecule for the growth, maintenance, and survival of neurons. nih.govwikipedia.org In line with this, animal models where the IFN-β gene is knocked out exhibit defects in neuronal survival and develop neurodegeneration. nih.gov

Direct application of alpha/beta interferon to cultured murine neurons has been shown to sustain neuronal growth and significantly prevent neuronal death compared to control cultures. nih.gov This suggests that Interferon beta-1a can act as a neuronal growth factor. nih.gov Further investigation using mouse neural progenitor cells (NPCs) found that while Interferon beta-1a did not affect proliferation, it did significantly decrease apoptosis (programmed cell death) when growth factors were withdrawn. nih.gov The mechanism for this enhanced survival may involve the modulation of various neurotrophic and apoptosis-related signaling pathways, including the STAT1 and STAT2 pathways. nih.gov These findings demonstrate that Interferon beta-1a can have a direct neuroprotective effect within the CNS, promoting neuronal survival independently of its peripheral immunomodulatory actions. nih.gov

Regulation of Matrix Metalloproteinase (MMP) Expression

Interferon beta-1a is understood to modulate the immune system through various mechanisms, including the alteration of matrix metalloproteinase (MMP) expression. nih.gov MMPs are a family of proteolytic enzymes involved in tissue remodeling, and certain members are implicated in the inflammatory processes of diseases like multiple sclerosis. nih.gov The therapeutic effect of Interferon beta-1a is associated with its ability to alter the expression of these enzymes. nih.gov

Research indicates that Interferon beta-1a does not affect all MMPs uniformly; instead, it differentially regulates specific members of the MMP family. nih.gov A key target of Interferon beta-1a is MMP-9, an enzyme whose expression is often downregulated by the treatment. nih.govnih.gov Longitudinal studies in multiple sclerosis patients have confirmed that following therapy with Interferon-beta, RNA expression levels of MMP-9 were significantly altered. nih.gov The same research also identified specific responses in other MMPs, such as MMP-8 and MMP-19, while the expression of other types remained unchanged over a six-month treatment period. nih.gov

In vitro studies have further detailed the nuanced effects of Interferon beta-1a on MMP activity. An analysis using zymography on sera from healthy donors showed that incubation with Interferon beta-1a led to a significant decrease in the activity of MMP-2. nih.govresearchgate.net Conversely, the same study observed a significant augmentation of MMP-9 activity. nih.govresearchgate.net These findings suggest that Interferon beta-1a can exhibit both anti-inflammatory and potentially proinflammatory features through its differential regulation of MMPs. nih.gov The ability of Interferon beta-1a to restore the balance between MMPs and their tissue inhibitors (TIMPs), such as the MMP-9/TIMP-1 ratio, is a crucial aspect of its mechanism. nih.gov

Table 1: Effect of Interferon beta-1a on MMP Activity (In Vitro)

This table summarizes the findings from a study evaluating the gelatinolytic activity of MMP-2 and MMP-9 in the sera of healthy donors after incubation with Interferon beta-1a. nih.govresearchgate.net

MMP TargetObserved Effect on ActivityPercentage ChangeStatistical Significance (P-value)
MMP-2 (72 kDa) Decreased-38.5%P = 0.0283
MMP-9 (92 kDa) Increased+30.1%P = 0.0042

Modulation of Bone Homeostasis (e.g., RANKL, OPG)

Interferon beta-1a has been shown to influence the molecular pathways that govern bone remodeling. nih.govnih.gov Its effects are particularly noted within the receptor activator of nuclear factor-kappaB (RANK), its ligand (RANKL), and its decoy receptor, osteoprotegerin (OPG) system, which is a critical regulator of bone resorption. nih.govnih.gov

The interaction between RANKL and RANK is a key step in osteoclastogenesis (the formation of bone-resorbing cells). nih.gov Mechanistic studies propose that this interaction can induce the production of endogenous Interferon-beta. nih.gov Subsequently, the induced Interferon-beta can initiate a negative feedback loop. By binding to its receptor, it triggers a signaling cascade through the JAK/STAT pathway, which leads to the inhibition of c-fos protein production, a key factor for osteoclast proliferation and differentiation. nih.gov Furthermore, ex vivo treatment of peripheral blood lymphocytes with Interferon-beta has demonstrated a marked reduction in the formation of osteoclast-like cells. nih.gov

Pharmacodynamic studies in patients have revealed that treatment with Interferon beta-1a induces complex, specific, and time-dependent changes in the proteins related to bone homeostasis. nih.gov Following administration, the levels of OPG and free RANKL are modulated in a distinct pattern. nih.gov OPG protein levels initially decrease before rising significantly, while RANKL levels show a peak early after treatment. nih.gov This modulation of the RANKL/OPG system is a key aspect of Interferon beta-1a's effect on bone metabolism. nih.gov

Table 2: Time-Dependent Modulation of Bone Homeostasis Markers by Interferon beta-1a

This table presents data from a pharmacodynamic study in multiple sclerosis patients following a single injection of Interferon beta-1a, showing the dynamic changes in key bone-modulating proteins. nih.gov

Protein MarkerTime PointObserved Change in Protein Level
Osteoprotegerin (OPG) 8 hoursDecreased by 25%
24 hoursIncreased by 43%
Free RANK Ligand (RANKL) 8 hoursReached maximum level

Comparative Academic Studies of Interferon Beta Forms

Comparison of Interferon Beta-1a and Interferon Beta-1b

Interferon beta-1a and Interferon beta-1b are two distinct recombinant forms of the interferon beta protein. While both are used therapeutically, they differ significantly in their structure, production, and subsequent biological activity.

The primary structural distinction between Interferon beta-1a (IFN-β-1a) and Interferon beta-1b (IFN-β-1b) lies in their amino acid sequence and post-translational modifications. IFN-β-1a possesses the natural 166 amino acid sequence identical to endogenous human interferon beta. fda.gov In contrast, IFN-β-1b is a modified version, characterized by the deletion of the N-terminal methionine and a specific mutation where cysteine at position 17 is substituted with serine. nih.govproquest.comresearchgate.netfraunhofer.de

Table 1: Key Structural Differences Between IFN-β-1a and IFN-β-1b

Feature Interferon Beta-1a Interferon Beta-1b
Amino Acid Sequence Identical to natural human IFN-β (166 amino acids) fda.gov Met-1 deletion; Cys-17 to Ser substitution nih.govproquest.comresearchgate.net
Glycosylation Yes, one N-linked glycan at Asn80 oup.comoup.com No nih.govanamma.com.brpediaa.com

| Structural Role of Glycan | Stabilizes the protein structure through H-bonds and surface shielding nih.govresearchgate.net | Not applicable |

The distinct structural characteristics of IFN-β-1a and IFN-β-1b are a direct result of their different manufacturing processes. IFN-β-1a is produced using recombinant DNA technology in mammalian cell lines, specifically Chinese Hamster Ovary (CHO) cells. fda.govfraunhofer.dewikipedia.orgnih.gov This eukaryotic expression system facilitates the complex post-translational modifications, including the crucial N-linked glycosylation, that are characteristic of the native human protein. plos.org

Conversely, IFN-β-1b is produced in a prokaryotic expression system, using a genetically modified strain of the bacterium Escherichia coli. fraunhofer.depediaa.comwikipedia.orgnih.gov Bacterial cells lack the cellular machinery for glycosylation, resulting in the production of a non-glycosylated protein. nih.gov

These production differences have a significant impact on the final product's biophysical properties. The glycosylation of IFN-β-1a confers greater stability and solubility, leading to a lower propensity for aggregation compared to IFN-β-1b. plos.orgnih.gov Studies have shown that IFN-β-1b can form large, soluble aggregates which exhibit reduced biological activity. nih.govresearchgate.net Similarly, the experimental removal of the glycan from IFN-β-1a (deglycosylation) results in the formation of insoluble, disulfide-linked precipitates and an increased sensitivity to thermal denaturation. nih.govproquest.comresearchgate.net

Table 2: Production and Impact Comparison

Aspect Interferon Beta-1a Interferon Beta-1b
Host Cell Chinese Hamster Ovary (CHO) cells (mammalian) fda.govnih.gov Escherichia coli (bacterial) fraunhofer.denih.gov
Resulting Glycosylation Glycosylated plos.org Non-glycosylated nih.gov
Impact on Stability Higher stability, lower aggregation tendency plos.orgnih.gov Prone to forming soluble aggregates with reduced activity nih.govresearchgate.net

| Impact on Activity | Glycosylation is crucial for full activity and stability nih.govproquest.comresearchgate.net | Absence of glycosylation contributes to lower specific activity nih.govproquest.comresearchgate.net |

Both IFN-β-1a and IFN-β-1b exert their biological effects by binding to the same cell surface receptor complex, IFNAR1 and IFNAR2. nih.govnih.gov This binding initiates a signaling cascade, primarily through the JAK/STAT pathway, which leads to the transcriptional regulation of a wide array of interferon-stimulated genes (ISGs). nih.govpnas.org

Despite sharing a common receptor and signaling pathway, the two forms are not biologically equivalent in terms of potency. In vitro studies consistently demonstrate that IFN-β-1a has a significantly higher specific activity. Direct comparative assays have found IFN-β-1a to be approximately 10 to 14 times more potent than IFN-β-1b in antiviral activity. nih.govproquest.comresearchgate.netnih.gov For instance, standard antiviral assays reported specific activities of 20 x 10(7) IU/mg for IFN-β-1a, compared to 2 x 10(7) IU/mg for IFN-β-1b. nih.govresearchgate.net This difference is largely attributed to the stabilizing effect of the carbohydrate moiety on IFN-β-1a, which maintains the protein's structural integrity and, consequently, its functional potency. nih.govresearchgate.net

Gene expression studies in patients have shown that treatment with interferon beta induces genes involved in immune regulation, antioxidant activity, and metabolism. nih.gov The transcriptional response can be cell-type specific, with different gene expression patterns observed in monocytes versus T cells, for example. plos.org Furthermore, research indicates that the effects of interferon beta treatment on gene expression evolve over time, with distinct short-term and long-term signatures being driven by different transcription factors. nih.gov

Analysis of Different Interferon Beta-1a Glycoforms

Recombinant human IFN-β-1a is not a single, uniform molecular entity but rather a heterogeneous mixture of different "glycoforms." oup.comoup.com These glycoforms are variations of the protein that differ in the structure of the attached N-linked glycan, specifically in the degree of branching (antennarity) and the number of terminal sialic acid residues (sialylation). oup.comoup.com

Advanced analytical techniques, such as cation-exchange chromatography coupled with mass spectrometry, allow for the fractionation and characterization of these individual glycoforms. oup.comnih.gov The most prevalent glycoform found in commercial IFN-β-1a preparations is a core-fucosylated, biantennary (two-branched) complex glycan with two sialic acid residues. oup.comoup.comsciex.com

Comparative Biological Activity of Deamidated Interferon Beta-1a

Deamidation is a post-translational modification where an asparagine (Asn) or glutamine (Gln) residue is altered. IFN-β is distinguished from many other type I interferons by the presence of a consensus sequence for deamidation at an asparagine residue. nih.gov

A surprising finding from comparative studies is that the deamidation of IFN-β-1a can enhance its biological functions. A study that analyzed an almost completely deamidated form of IFN-β-1a reported increased activity across three different in vitro bioassays measuring its antiviral, antiproliferative, and immunomodulatory properties. nih.gov This enhanced activity, particularly the potentiation of MHC-Class I expression, suggests that deamidation is a modification that can positively modulate the protein's biological effects. nih.gov This contrasts with findings for other proteins where deamidation can be associated with a loss of function. For example, a separate study on interferon-alpha 2a found that its deamidated form merely retained its activity, whereas aggregated or oxidized forms lost potency. nih.gov

Studies on Interferon Beta-1a Muteins

To improve the therapeutic properties of IFN-β-1a, researchers have developed various mutated proteins, or "muteins." These efforts focus on enhancing stability, reducing immunogenicity, and prolonging activity.

One major strategy is glycoengineering , which involves adding new glycosylation sites to the protein. A notable example is the R27T mutein, where an amino acid substitution created an additional site for N-linked glycosylation. plos.orgnih.gov This "hyperglycosylated" mutein demonstrated significantly improved stability, greater solubility, a reduced tendency to aggregate, and a longer pharmacokinetic half-life, all while retaining its specific biological activity. plos.orgnih.gov Further analysis showed that the additional glycan altered the protein's binding kinetics with its receptor, resulting in more prolonged and sustained downstream signaling. frontiersin.org

Another approach has been to create de-immunized versions of IFN-β-1a to reduce the potential for patients to develop neutralizing antibodies. Using a computational approach to identify and modify potential T-cell epitopes, researchers developed variants like IFNβ-1a(VAR1) and IFNβ-1a(VAR2). nih.gov In vitro testing showed that these muteins retained or even exceeded the biological potency of the original molecule, with VAR1 showing 40% higher activity. nih.gov Crucially, in vivo studies confirmed that these de-immunized variants had markedly reduced immunogenicity. nih.gov

Finally, IFN-β-1a muteins are being explored in cancer therapy by fusing them to tumor-targeting antibodies to create immunocytokines . nih.gov By attaching a hyperglycosylated IFN-β mutein to an antibody that recognizes a protein on cancer cells (like HER2), the cytokine can be delivered directly to the tumor site, potentially increasing its efficacy while minimizing systemic side effects. nih.gov

Advanced Research Methodologies and Techniques

Spectroscopic and Biophysical Characterization

Spectroscopic and biophysical methods provide critical insights into the higher-order structure and stability of Interferon beta-1a, which are fundamental to its biological function.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful analytical technique for the structural determination of macromolecules like proteins. libretexts.org As a 'soft ionization' method, ESI-MS is particularly advantageous for large biomolecules as it minimizes fragmentation during the ionization process. wikipedia.org The technique involves applying a high voltage to a liquid sample to create an aerosol of charged droplets. wikipedia.orgnih.gov These droplets evaporate, transferring the ionized molecules into the gas phase, where they can be analyzed by a mass spectrometer. libretexts.org

A key feature of ESI is its ability to generate multiple-charged ions from a single large molecule, which effectively extends the mass-to-charge (m/z) range of the mass analyzer. wikipedia.org This makes it possible to determine the molecular weight of large proteins like Interferon beta-1a with high accuracy. nih.gov In practice, ESI-MS can be used for molecular weight profiling of the intact protein, allowing for the detection of variants and post-translational modifications. nih.gov The process involves introducing the protein solution into the ESI source, where it is dispersed into fine, charged droplets that are then desolvated, leading to the ejection of gas-phase protein ions for mass analysis. libretexts.orgnih.gov

Circular Dichroism (CD) spectroscopy is an indispensable technique for studying the secondary and tertiary structure of proteins in solution. harvard.edu The method is based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules. harvard.edu In proteins, the primary chromophores are the peptide bonds, aromatic amino acid side chains, and disulfide bonds. photophysics.com

CD spectra are analyzed in two main regions:

Far-UV region (185-250 nm): The spectra in this region are dominated by the peptide bond backbone and provide information about the protein's secondary structure (e.g., α-helix, β-sheet content). harvard.edu

Near-UV region (250-350 nm): Signals in this region arise from aromatic amino acids (tryptophan, tyrosine, phenylalanine) and disulfide bonds, offering insights into the protein's tertiary structure and local environment of these residues. harvard.eduphotophysics.com

Studies on interferons have utilized CD spectroscopy to determine their structural features. For instance, analysis of human leukocyte interferon-A revealed a high α-helical content (40-70%) with no significant β-structure. nih.gov Even minor conformational changes in interferon samples, which might occur due to aging or handling, can be detected by comparing their CD spectra. researchgate.net Small shifts in the local minima around 207 and 222 nm can indicate subtle alterations in the secondary structure content. researchgate.net

Table 1: Secondary Structure Content of Human Leukocyte Interferon-A Determined by CD Spectroscopy This table is interactive and allows for sorting.

Structural Component Estimated Percentage Spectral Region Reference
α-Helix 40-70% Far-UV nih.gov
β-Sheet Not clearly detectable Far-UV nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is an analytical technique used to identify organic and, in some cases, inorganic materials by measuring the absorption of infrared radiation. youtube.com The resulting spectrum acts as a molecular "fingerprint," providing information about the chemical bonds and functional groups present in a sample. youtube.com The technique is based on the principle that bonds and groups of bonds vibrate at characteristic frequencies. youtube.com When a sample is irradiated with infrared light, it absorbs energy at these specific frequencies, and the transmitted or reflected light is measured by a detector. youtube.com

In the context of protein analysis, FTIR spectroscopy is sensitive to the secondary structure. The amide I band (1600–1700 cm⁻¹) in the protein's infrared spectrum is particularly useful as its shape and peak position are directly related to the protein's backbone conformation (α-helices, β-sheets, turns, and random coils). The polysaccharide region (900–1200 cm⁻¹) is also significant as it can provide spectral differences between strains of the same species. frontiersin.org While direct studies detailing the complete FTIR spectrum of Interferon beta-1a are specific to proprietary research, the methodology is widely applied to characterize protein structure and stability. frontiersin.orgnih.govnih.gov For instance, FTIR has been used to analyze the immune response by detecting cytokines like IFN-γ in biological samples. nih.gov

Thermal denaturation studies are conducted to assess the conformational stability of a protein by monitoring its structural changes as a function of increasing temperature. These studies are crucial for understanding how factors like pH and buffer composition affect protein stability. researchgate.netnih.gov Techniques such as differential scanning calorimetry (DSC), circular dichroism (CD), and fluorescence spectroscopy are often employed. researchgate.net

By monitoring changes in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) or the heat capacity of the protein solution, a melting temperature (Tm) can be determined. harvard.eduresearchgate.net The Tm is the temperature at which 50% of the protein is in its unfolded state, serving as a key indicator of its thermal stability.

Research on various interferons has shown that their stability is highly dependent on solution conditions. For recombinant human interferon alpha-2b, heat-induced aggregation was found to be significantly influenced by pH and buffer concentration. nih.gov Similarly, studies on human gamma-interferon revealed that the denaturation temperature (Tm) and the change in heat capacity (ΔCp) varied with pH and buffer concentration, indicating that these parameters are critical for maintaining the protein's stability. researchgate.net The efficacy of the interferon response itself has also been shown to be temperature-dependent, with increased efficacy at higher temperatures. nih.gov

Table 2: Influence of Solution Conditions on Thermal Stability of Human Interferons This table is interactive and allows for sorting.

Parameter Studied Observation Interferon Type Reference
pH Affects denaturation temperature (Tm) and aggregation Gamma, Alpha-2b researchgate.netnih.gov
Buffer Concentration Affects denaturation enthalpy and heat capacity change (ΔCp) Gamma, Alpha-2b researchgate.netnih.gov
Temperature Higher temperatures can induce aggregation and unfolding Alpha-2b nih.gov

Molecular Biology Techniques for Gene and Protein Expression Analysis

Molecular biology techniques are fundamental for quantifying the expression of the gene encoding Interferon beta-1a and understanding its regulation.

Real-time Polymerase Chain Reaction (PCR), also known as quantitative PCR (qPCR), is the gold standard for accurately measuring messenger RNA (mRNA) levels. gene-quantification.de This technique combines DNA amplification and detection in a single step, monitoring the amplification of a targeted DNA molecule in real-time. gene-quantification.de The process uses fluorescent reporters, such as SYBR Green or TaqMan probes, where the fluorescence signal intensity correlates directly with the amount of PCR product. gene-quantification.de

The key metric in real-time PCR is the threshold cycle (Ct), which is the cycle number at which the fluorescence signal crosses a certain threshold above background. gene-quantification.de A lower Ct value indicates a higher initial amount of the target nucleic acid in the sample. gene-quantification.degene-quantification.de

This method is highly sensitive and specific, capable of detecting even a single copy of a specific transcript and quantifying differences in gene expression with high precision. gene-quantification.denih.gov A quantitative real-time PCR assay has been established for Interferon-beta mRNA, which is invaluable for studying its gene expression in small tissue samples or during the early stages of a viral infection where mRNA concentrations may be low. nih.gov The protocol typically involves isolating total RNA, reverse transcribing it into complementary DNA (cDNA), and then using the cDNA as a template for the qPCR reaction with specific primers for the Interferon beta-1a gene. nih.govbmj.com

Table 3: Key Features of Real-Time PCR for Interferon-beta mRNA Quantification This table is interactive and allows for sorting.

Feature Description Reference
Principle Combines amplification and detection of PCR products in real-time using fluorescence. gene-quantification.de
Sensitivity Can detect as few as <20 copies of a template. nih.gov
Quantification Uses the Threshold Cycle (Ct) value, which is inversely proportional to the initial target amount. gene-quantification.de
Application Precise quantification of low IFN-beta mRNA concentrations in various samples. nih.gov

| Procedure | Involves RNA isolation, cDNA synthesis, and qPCR with specific primers. | nih.govbmj.com |

SDS-PAGE and Western Blot for Protein Expression and Detection

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting are fundamental techniques for the characterization of Interferon beta-1a (IFN-β-1a), particularly for recombinant versions produced in various expression systems.

SDS-PAGE is employed to verify the expression of IFN-β-1a and to estimate its molecular weight. In studies involving recombinant production in systems like Pichia pastoris or Chinese Hamster Ovary (CHO) cells, SDS-PAGE analysis of the cell culture supernatant or cell lysates confirms the presence of the expressed protein. researchgate.net A distinct protein band corresponding to the expected molecular weight of IFN-β-1a, approximately 22-23 kDa, is typically observed. researchgate.netoup.com This technique is also crucial for optimizing production conditions, such as incubation time and inducer concentration, by allowing researchers to visually compare the amount of protein produced under different parameters. researchgate.net Furthermore, SDS-PAGE can be used to analyze the purity and aggregation state of IFN-β-1a preparations. oup.comnih.gov For instance, it can distinguish between monomeric and aggregated forms of the protein, which is critical for assessing the stability and quality of the final product. oup.com

Western Blot analysis provides a higher level of specificity for detecting and characterizing IFN-β-1a. oup.com After proteins are separated by SDS-PAGE, they are transferred to a membrane (e.g., nitrocellulose) which is then probed with antibodies specific to IFN-β-1a. oup.combosterbio.com This method confirms the identity of the protein band observed on the SDS-PAGE gel. cellsignal.comptglab.com It is sensitive enough to detect the protein in complex mixtures and is used to verify expression in transfected cells. cellsignal.com Western blotting is also instrumental in characterizing different forms of the protein, such as glycoforms or variants, and in studying protein-protein interactions. oup.com

Table 1: Application of SDS-PAGE and Western Blot in IFN-β-1a Research
TechniquePrimary ApplicationKey Findings / PurposeReference
SDS-PAGEExpression & Purity AnalysisConfirms expression of recombinant IFN-β-1a and assesses its purity. The protein migrates to an approximate molecular weight of 22-23 kDa. researchgate.netoup.com
SDS-PAGEOptimization of ProductionAllows for the comparison of protein yield under different culture conditions (temperature, time, inducer concentration). researchgate.net
SDS-PAGEAnalysis of AggregationSeparates and visualizes monomeric versus oligomeric or aggregated forms of IFN-β-1a. oup.comnih.gov
Western BlotSpecific Protein DetectionUses specific anti-IFN-β antibodies to confirm the identity of the protein after electrophoretic separation. oup.comcellsignal.comcellsignal.com

Microarray Gene Expression Profiling

Microarray technology is a powerful tool for obtaining a comprehensive profile of the changes in messenger RNA (mRNA) expression following cellular stimulation with IFN-β-1a. nih.govnih.gov This methodology allows for the simultaneous monitoring of thousands of genes, providing insight into the molecular mechanisms underlying the pleiotropic effects of IFN-β-1a. clinicaltrials.govashpublications.org

Studies using DNA microarrays on peripheral blood mononuclear cells (PBMCs) from multiple sclerosis patients treated with IFN-β have shown that the treatment induces significant changes in the expression of hundreds of genes. nih.govplos.org These regulated genes often include known interferon-stimulated genes (ISGs) that possess IFN-stimulated response elements (ISREs) in their promoters. nih.govplos.org The response to IFN-β-1a is dynamic, with rapid changes in gene expression observed within hours of exposure. multiplesclerosisnewstoday.com

The gene expression profiles are cell-type specific. plos.org For example, when human monocytes and T cells are primed with a pro-inflammatory stimulus and then exposed to IFN-β, the resulting gene expression changes are distinct for each cell type. plos.org In one study, 667 transcripts were identified as monocyte-specific, while only 21 were T-cell specific, with monocytes showing a similar extent of up- and down-regulation, whereas up-regulation was more prevalent in T cells. plos.org

Among the most consistently and strongly induced genes is Myxovirus resistance protein A (MXA), which is often used as a biomarker for the biological activity of IFN-β. nih.gov Other genes identified through microarray analysis as being regulated by IFN-β include those involved in the negative regulation of T-helper type I immunity and T-cell activation, such as LGALS9 and TCIRG1. nih.gov These findings provide a broad view of the transcriptional programs activated by IFN-β-1a, shedding light on its immunomodulatory functions. nih.govplos.org

Table 2: Examples of Genes Regulated by Interferon beta-1a Identified by Microarray Analysis
Gene SymbolGene NameFunction/PathwayReference
MXAMyxovirus resistance 1Antiviral response, established biomarker for IFN-β activity. nih.gov
LGALS9Galectin 9Involved in negative regulation of T-helper type I immunity. nih.gov
TCIRG1T-cell immune regulator 1Involved in T-cell activation. nih.gov
RIPK2Receptor-interacting serine/threonine kinase 2Modulated by IFN-β in monocytes, involved in immune signaling. plos.org
CD83CD83 MoleculeModulated by IFN-β in monocytes, a maturation marker for dendritic cells. plos.org

Flow Cytometry for Cellular Receptor and Marker Analysis

Flow cytometry is an indispensable technique for analyzing the effects of Interferon beta-1a at the single-cell level. It is used to quantify the expression of cell surface receptors and various activation or differentiation markers on different immune cell populations.

A primary application of flow cytometry in IFN-β-1a research is the analysis of its receptor, the type I interferon receptor (IFNAR), which is a heterodimer composed of IFNAR1 and IFNAR2 subunits. nih.govfda.gov Studies have shown that the expression levels of IFNAR vary considerably among different hematopoietic cells, with monocytes and B cells expressing the highest levels. nih.gov Flow cytometry can precisely measure the surface expression of IFNAR1 on specific cell subsets, such as T cells, B cells, and macrophages, to understand the cellular targets of IFN-β-1a. nih.govtandfonline.com

Following IFN-β-1a treatment, flow cytometry is used to detect changes in the immunophenotype of target cells. For instance, in vitro treatment of PBMCs with IFN-β-1a leads to an increased expression of surface markers associated with activated antigen-presenting cells (APCs), such as CD86 and MHC class II, particularly on monocytes and B cells. researchgate.net In studies on bone marrow-derived dendritic cells (BMDCs), flow cytometry is used to analyze maturation markers like CD40, CD80, and CD86 following stimulation, providing insight into the immunomodulatory capacity of IFN-β-1a. researchgate.net

Furthermore, the technique can be adapted to measure intracellular signaling events. Phospho-flow cytometry can detect the phosphorylation of key signaling molecules, such as STAT1 (Signal Transducer and Activator of Transcription 1), in response to IFN-β-1a binding to its receptor. nih.gov This allows researchers to confirm that the IFNAR is functional and to trace the activation of the JAK-STAT signaling pathway in specific cell types, verifying T-cell specific IFNAR signaling in transgenic mouse models, for example. nih.gov

In Vitro Bioassays for Functional Characterization

Antiproliferative Assays

The antiproliferative, or growth-inhibitory, activity is a key biological function of Interferon beta-1a. nih.gov This activity is assessed using in vitro antiproliferative assays, which measure the ability of IFN-β-1a to suppress the proliferation of various cell types. These assays are crucial for characterizing the potency of IFN-β-1a preparations and for understanding its potential as an anti-cancer agent. nih.govscilit.com

The assays typically involve culturing target cells, which can be of malignant or non-malignant origin, in the presence of varying concentrations of IFN-β-1a. nih.gov A wide range of cell lines have been used, including human cancer cell lines from melanoma, breast carcinoma, ovarian carcinoma, and lung carcinoma, as well as hematopoietic cancer cells like the Daudi cell line. nih.govnih.govnih.govnih.gov The effect is generally cytostatic, meaning it inhibits cell division rather than directly killing the cells. nih.gov After a set incubation period, the number of viable cells is determined by methods such as direct cell counting. nih.gov

Research has shown that the antiproliferative potency of IFN-β-1a can be significantly higher than that of IFN-alpha on certain epithelioid cells. nih.gov However, the sensitivity of cells to the antiproliferative effects of IFN-β-1a varies greatly depending on the cell line. nih.govnih.gov For example, a study on ten different liver cancer cell lines revealed substantial differences in their sensitivity to growth inhibition by IFN-β. nih.gov The results of these assays are often expressed as the 50% inhibition dose (ID50), which is the concentration of IFN-β-1a required to reduce cell growth by 50%. nih.gov These assays have also been used to demonstrate that prolonged exposure to IFN-β can lead to the development of insensitivity in cancer cells, a phenomenon linked to the immunoediting of IFN receptor expression. nih.gov

Antiviral Assays

The defining biological activity of interferons, including IFN-β-1a, is their ability to interfere with viral replication. nih.gov The standard method for quantifying this function is the antiviral assay, most commonly performed as a cytopathic effect (CPE) inhibition assay. creative-diagnostics.compblassaysci.com This type of bioassay is highly sensitive and is considered the gold standard for determining the potency of IFN-β-1a preparations. pblassaysci.compblassaysci.com

The principle of the CPE inhibition assay involves three main components: a cell line sensitive to both IFN and a challenge virus, the IFN-β-1a sample being tested, and a lytic virus. creative-diagnostics.com Commonly used systems include human cell lines like A549 (human lung carcinoma) or WISH (human amnion cells), which are challenged with viruses such as Encephalomyocarditis virus (EMCV) or Vesicular Stomatitis Virus (VSV). creative-diagnostics.comnih.govresearchgate.netnih.gov

In the assay procedure, monolayers of the host cells are pre-treated with serial dilutions of IFN-β-1a for a period, typically 16 to 24 hours. pblassaysci.comnih.gov This allows the interferon to bind to its receptor and induce an antiviral state within the cells. fda.gov Subsequently, the cells are infected with a predetermined amount of the challenge virus, which would normally cause complete cell death (100% CPE) in unprotected cells. pblassaysci.com After an incubation period, the wells are examined for the extent of CPE. nih.gov The antiviral activity of the IFN-β-1a sample is quantified as the concentration that inhibits the viral cytopathic effect by 50% (IC50). nih.gov This value is often determined by staining the remaining viable cells with a dye like crystal violet and measuring the optical density. pblassaysci.com

Table 3: Common Systems Used in IFN-β-1a Antiviral Cytopathic Effect (CPE) Inhibition Assays
Host Cell LineChallenge VirusReference
A549 (Human Lung Carcinoma)Vesicular Stomatitis Virus (VSV) nih.gov
A549 (Human Lung Carcinoma)Encephalomyocarditis virus (EMCV) creative-diagnostics.compblassaysci.com
WISH (Human Amnion Cells)Vesicular Stomatitis Virus (VSV) researchgate.netnih.gov
Vero (Green Monkey Kidney)SARS-CoV-2 nih.gov
Vero (Green Monkey Kidney)Vesicular Stomatitis Virus (VSV) nih.gov

Immunomodulatory Assays

Interferon beta-1a exerts significant immunomodulatory effects, which are investigated through a variety of in vitro assays. nih.govwikipedia.org These assays aim to characterize how IFN-β-1a influences the function of various immune cells and the balance of cytokine networks, which is central to its therapeutic action in diseases like multiple sclerosis. nih.govnih.gov

One key area of investigation is the effect of IFN-β-1a on cytokine production. nih.gov Assays measure the levels of various cytokines secreted by immune cells, such as PBMCs, T cells, or B cells, after stimulation with IFN-β-1a. Research shows that IFN-β-1a can shift cytokine networks towards a more anti-inflammatory state. nih.gov For example, it can decrease the production of pro-inflammatory cytokines while increasing the secretion of anti-inflammatory or regulatory cytokines like IL-4, IL-5, and IL-13. nih.gov The levels of cytokines like IL-6, IL-10, and IFN-γ in culture supernatants can be quantified using techniques like ELISA. frontiersin.org

Other assays focus on the direct effects on specific immune cell populations. For instance, the impact on T cells is a major focus. IFN-β-1a has been shown to reduce the proliferation and activation of T cells and suppress the pro-inflammatory Th17 response. nih.govnih.gov It can also increase the activity and number of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov Similarly, its effects on B cells are studied, including its ability to reduce the antigen-presenting capacity of B cells and their cytokine secretion. nih.gov In vivo studies in mouse models of genital HSV-1 infection have used assays to show that IFN-β treatment improves cytotoxic T and NK cell responses. frontiersin.org These functional changes are often measured by co-culture experiments, proliferation assays (e.g., using CFSE dye), and flow cytometric analysis of cell-specific markers and intracellular cytokines. frontiersin.org

Animal Models in Pre-clinical Research

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively used animal model for studying the human inflammatory demyelinating disease, multiple sclerosis (MS). nih.govwikipedia.org EAE serves as a critical preclinical platform for evaluating potential therapeutics, and it has been instrumental in understanding the efficacy of Interferon-beta-1a. nih.govcapes.gov.br The model is typically induced in rodents by immunization with central nervous system (CNS) antigens, such as myelin proteins or their peptides, which triggers a T-cell-mediated autoimmune response leading to inflammation, demyelination, axonal damage, and gliosis, thereby mimicking key pathological features of MS. nih.govwikipedia.org

Research using EAE models has helped elucidate the mechanisms of action of Interferon-beta. Studies show that Interferon-beta therapy in EAE-induced mice leads to a significant reduction in the severity of clinical symptoms. nih.gov For instance, gene therapy administration of a plasmid vector expressing Interferon-beta in EAE mice resulted in prolonged suppression of symptoms. nih.gov Mechanistically, treatment has been shown to suppress the disruption of the blood-brain barrier (BBB), reduce the infiltration of inflammatory cells into the spinal cord, and decrease the serum concentrations of pro-inflammatory cytokines like interferon-gamma (IFN-γ). nih.gov Further investigations have revealed that the efficacy of Interferon-beta in EAE is linked to specific inflammatory pathways, such as the suppression of the NLRP3 inflammasome. nih.gov

Table 2: Key Research Findings of Interferon-beta in EAE Models

Research Focus Key Findings Outcome in EAE Model Reference
Symptom Severity Gene transfer of an IFN-β-expressing plasmid. Significantly lower clinical symptom severity for one month compared to untreated mice. nih.gov
Blood-Brain Barrier (BBB) Integrity Evaluation using Evans Blue dye following IFN-β plasmid administration. Suppressed BBB disruption that was observed in untreated EAE mice. nih.gov
CNS Inflammation Histological analysis of spinal cords. Fewer invasive inflammatory cells in the spinal cords of treated mice. nih.gov
Cytokine Production Measurement of serum IFN-γ concentrations. Significantly lower IFN-γ levels in treated mice, indicating suppression of pathogenic T-cell responses. nih.gov
Inflammatory Pathways Investigation of the NLRP3 inflammasome pathway. IFN-β efficacy is dependent on the NLRP3 inflammasome; it inhibits Rac1 activation and subsequent ROS generation, suppressing inflammasome activity. nih.gov

A significant challenge in the development of therapeutic proteins like Interferon-beta-1a is their potential to elicit an unwanted immune response, or immunogenicity, in patients. To better predict and mitigate these responses, advanced animal models that more accurately reflect human immunology are required. HLA-DR transgenic mice are powerful preclinical tools developed for this purpose. nih.govtandfonline.com These mice are genetically engineered to express human leukocyte antigen (HLA) class II genes, such as HLA-DR, which are critical for presenting antigens to CD4+ T cells and are strongly associated with susceptibility to autoimmune diseases like MS. tandfonline.comtandfonline.com By incorporating these human genes, HLA-DR transgenic mice allow for the study of immune responses to human proteins in a context that is more relevant to human patients than conventional mouse models. tandfonline.com

The use of these models is particularly important for studying immunogenicity because the specific HLA alleles a person carries can influence their response to a drug. nih.gov Studies in human populations have identified associations between certain HLA-DRB1 alleles and the response to Interferon-beta therapy in MS patients. nih.gov HLA-DR transgenic mice provide a platform to investigate these interactions in a controlled experimental setting. tandfonline.com

A key application of this model is in the development of "de-immunized" versions of therapeutic proteins. In a recent study, researchers used HLA-DR transgenic mice to evaluate the immunogenicity of two modified versions of Interferon-beta-1a, which were engineered to have reduced potential to bind to HLA molecules and trigger an immune response. nih.gov The in vivo experiments demonstrated that these de-immunized variants had markedly reduced immunogenicity when compared to the original Interferon-beta-1a molecule, while retaining or even enhancing their biological activity. nih.gov This type of study highlights the crucial role of HLA-DR transgenic mice in the preclinical assessment and optimization of biotherapeutics to improve their safety and efficacy profiles. nih.govtandfonline.com

Table 3: Research Findings from Immunogenicity Studies in HLA-DR Transgenic Mice

Study Focus Interferon-beta-1a Versions Tested Mouse Model Key Findings Reference
De-immunization and Immunogenicity Assessment Originator IFNβ-1a, IFNβ-1a(VAR1), IFNβ-1a(VAR2) HLA-DR Transgenic Mice The de-immunized variants, IFNβ-1a(VAR1) and IFNβ-1a(VAR2), showed markedly reduced immunogenicity compared to the originator IFNβ-1a. nih.gov
In Vitro Biological Activity IFNβ-1a(VAR1), IFNβ-1a(VAR2) N/A (Cell-based assays) IFNβ-1a(VAR2) had similar antiviral activity to the original protein, while IFNβ-1a(VAR1) exhibited 40% more biological potency. nih.gov

Future Directions and Emerging Research Areas

Understanding the "Post-Translational Modification Code" of Interferon Beta-1a

The biological activity and therapeutic efficacy of Interferon beta-1a (IFN-β-1a) are not solely determined by its amino acid sequence but are profoundly influenced by post-translational modifications (PTMs), most notably N-glycosylation. wikipedia.org Recombinant human IFN-β-1a is a glycoprotein (B1211001) featuring a single N-linked carbohydrate chain at the asparagine-80 (Asn80) residue. oup.com This glycosylation is not uniform, resulting in a heterogeneous mixture of "glycoforms" that differ in the structure of the attached glycan, particularly in its antennarity (the number of branches) and the degree of sialylation (the number of terminal sialic acid residues). oup.com

Emerging research aims to decipher the "PTM code" of IFN-β-1a, which involves understanding how specific glycan structures dictate the molecule's physicochemical properties and, consequently, its biological function. It is accepted that the carbohydrate moiety is crucial for the protein's stability, solubility, and in vivo activity. oup.comnih.gov The absence of glycosylation, as seen in interferon beta-1b produced in E. coli, leads to a significant reduction in biological activity, increased aggregation, and higher sensitivity to heat denaturation. oup.comnih.govproquest.com

Detailed studies have revealed that the glycan chain stabilizes the protein's structure by forming hydrogen bonds with the peptide backbone and shielding a part of its surface from the solvent. nih.govproquest.com The terminal sialic acid residues are particularly critical for these stabilizing effects and are known to impact pharmacokinetics. oup.comnih.gov Research has shown a correlation between the degree of glycan antennarity and the in vitro bioassay responses, suggesting that higher-order glycan structures may confer enhanced activity. oup.com By fractionating IFN-β-1a into its major glycoforms, scientists are working to link specific glycan profiles to distinct biological outcomes, such as antiviral, antiproliferative, and immunomodulatory effects. oup.com Understanding this code is paramount for optimizing the manufacturing process to produce IFN-β-1a with a more consistent and potent glycoform profile.

Table 1: Comparison of Glycosylated vs. Non-Glycosylated Interferon Beta

PropertyInterferon beta-1a (Glycosylated)Interferon beta-1b (Non-glycosylated)Reference
SourceMammalian cells (e.g., Chinese Hamster Ovary)E. coli proquest.complos.org
Specific Activity (Antiviral Assay)~10 times higher (e.g., 20 x 107 IU/mg)Lower (e.g., 2 x 107 IU/mg) nih.govproquest.com
Stability & SolubilityHigher; glycan moiety confers stability and solubility.Lower; prone to forming large, soluble aggregates with reduced activity. nih.govproquest.complos.org
Thermal DenaturationMore resistant.Increased sensitivity. nih.govproquest.com
AggregationReduced propensity for aggregation.Increased propensity for aggregation. plos.org

Development of Interferon Beta-1a Muteins with Enhanced Properties

Building on the understanding of IFN-β-1a's structure-function relationship, researchers are actively developing "muteins"—mutated versions of the protein—with superior therapeutic properties. These efforts focus on two primary goals: enhancing biophysical characteristics through glycoengineering and reducing immunogenicity.

Glycoengineering involves introducing new, artificial N-glycosylation sites into the protein backbone via site-directed mutagenesis. plos.org A notable example is the mutein designated R27T, where the arginine at position 27 was replaced with threonine. plos.orgfrontiersin.org This single mutation created an additional N-glycosylation site, resulting in a "hyperglycosylated" IFN-β-1a molecule. plos.org This modification led to improved stability, a reduced tendency to aggregate, and an increased pharmacokinetic half-life without compromising its specific biological activity. plos.org Such hyperglycosylated versions are considered potential "biobetters" that could offer improved clinical performance. plos.org

Another critical area of development is the creation of de-immunized IFN-β-1a variants. Despite its human origin, recombinant IFN-β-1a can be immunogenic, leading to the formation of neutralizing antibodies that can compromise clinical efficacy. nih.gov Using computational and experimental approaches, researchers have identified and modified specific amino acid sequences that are prone to binding with human leukocyte antigen (HLA) molecules, thereby reducing the T-cell response that initiates antibody production. Two such de-immunized variants, IFNβ-1a(VAR1) and IFNβ-1a(VAR2), have been produced and tested. nih.gov In vitro studies showed that these variants retained full, and in the case of VAR1, even enhanced (by 40%), biological potency compared to the original protein. nih.gov Subsequent in vivo assays confirmed a significantly reduced immunogenic profile. nih.gov

Table 2: Examples of Interferon Beta-1a Muteins and Their Properties

Mutein TypeExampleModification StrategyEnhanced PropertyReference
HyperglycosylatedR27TSite-directed mutagenesis (Arg27 -> Thr) to add a second N-glycosylation site.Improved stability, reduced aggregation, increased half-life. plos.orgfrontiersin.org
De-immunizedIFNβ-1a(VAR1)Modification of immunogenic epitopes to reduce HLA binding.Markedly reduced immunogenicity, 40% more biological potency in vitro. nih.gov
De-immunizedIFNβ-1a(VAR2)Modification of immunogenic epitopes to reduce HLA binding.Markedly reduced immunogenicity, similar in vitro antiviral activity to original. nih.gov

Investigation of Interferon Beta-1a in Novel Therapeutic Contexts (e.g., Immuno-oncology, Antiviral Agents)

The potent immunomodulatory functions of IFN-β-1a have prompted significant research into its therapeutic potential beyond multiple sclerosis, particularly in immuno-oncology and as a broad-spectrum antiviral agent.

Immuno-oncology: Type I interferons, including IFN-β, play an essential role in the immune system's ability to recognize and fight malignant cells. nih.govnih.gov IFN-β exerts anti-cancer effects through multiple mechanisms:

Direct Effects: It can directly inhibit the growth of cancer cells and induce apoptosis (programmed cell death). nih.govnih.gov

Immune Stimulation: It enhances the cancer-fighting capabilities of the immune system by promoting the maturation of dendritic cells, which are crucial for initiating anti-tumor T-cell responses, and by activating natural killer (NK) cells and cytotoxic T lymphocytes. nih.gov

Anti-angiogenesis: IFN-β can inhibit the formation of new blood vessels that tumors need to grow. nih.gov

However, the systemic use of IFN-β in cancer therapy is limited by its short half-life and potential toxicity. frontiersin.orgnih.gov Innovative strategies are being developed to overcome these hurdles. One approach involves creating immunocytokines, which are fusion proteins that combine IFN-β with a tumor-targeting antibody. For instance, a mutein of IFN-β-1a (the hyperglycosylated R27T) was fused to trastuzumab, an antibody that targets the HER2 protein on certain cancer cells. frontiersin.orgnih.gov This construct was designed to deliver the cytokine directly to the tumor site, thereby increasing its local concentration and therapeutic index while minimizing systemic exposure. frontiersin.orgnih.gov This targeted approach demonstrated both direct cancer cell killing and enhanced immune cell-mediated anti-tumor effects. nih.gov

Another novel application is in the context of CAR T-cell therapy. Toxicities like cytokine release syndrome (CRS) and neurotoxicity (ICANS) are major risks associated with this treatment, believed to be mediated by damage to the vascular endothelium and the blood-brain barrier. youtube.com A clinical trial is underway to investigate whether intravenous IFN-β-1a can prevent these toxicities by leveraging its known ability to protect the endothelium. youtube.comcancer.gov

Antiviral Agents: The fundamental role of IFN-β as a first-line defense against viral infections has made it a candidate for treating various viral diseases. nih.govresearchgate.net Research has shown that IFN-β exhibits antiviral activity against coronaviruses, including SARS-CoV and MERS-CoV. nih.gov This led to its investigation as a potential treatment for COVID-19. wikipedia.org Although a large multinational trial did not find that IFN-β-1a reduced in-hospital mortality, other studies, including one on a nebulized formulation, showed promising results in improving clinical outcomes. nih.govwikipedia.orgnih.gov A large-scale clinical trial (ACTT-3) was initiated by the NIH to formally evaluate the combination of interferon beta-1a and remdesivir (B604916) for treating hospitalized COVID-19 patients. brainimmune.com Beyond coronaviruses, studies have also demonstrated a pronounced antiviral effect of IFN-β-1a against influenza and herpes viruses. researchgate.net

Elucidation of Unrecognized Biological Effects and Their Contribution to Outcomes

While the primary mechanism of action of Interferon beta-1a is often linked to its modulation of pro- and anti-inflammatory processes, ongoing research is uncovering a more complex web of biological effects that contribute to its therapeutic outcomes. wikipedia.org This involves the activation of both "canonical" and "non-canonical" signaling pathways. nih.govnih.gov

The canonical pathway is the well-established JAK-STAT signaling cascade. Upon binding to its receptor (IFNAR), IFN-β activates the Janus kinase (Jak1) and Tyrosine kinase 2 (Tyk2). drugbank.comrndsystems.com These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which form a complex that moves to the nucleus to regulate the expression of hundreds of interferon-stimulated genes (ISGs). drugbank.comrndsystems.comfrontiersin.org These genes are responsible for many of the antiviral, antiproliferative, and immunomodulatory effects of IFN-β. rndsystems.com

However, it is now clear that IFN-β also triggers non-canonical pathways that are independent of this primary cascade. nih.govnih.gov These alternative routes are critical for a full biological response and include the activation of:

MAPK (Mitogen-activated protein kinase) pathways: Such as the p38 MAPK pathway. nih.gov

PI3K (Phosphatidylinositol 3-kinase) pathway: This pathway can be activated in certain cell types following IFN-β stimulation. nih.gov

The activation of these diverse signaling networks leads to a broad range of cellular effects that are still being fully elucidated. For example, IFN-β therapy is known to increase the production of nerve growth factor, which may improve neuronal survival. wikipedia.org It also reduces the production of pro-inflammatory Th17 cells, a subset of T lymphocytes implicated in the pathology of multiple sclerosis. wikipedia.org Furthermore, studies have documented that IFN-β administration leads to elevated serum levels of neopterin (B1670844), a marker of macrophage activation, for several days, indicating a sustained biological response. nih.gov The interplay between these various canonical and non-canonical signals, and their downstream effects on different cell types, represents a frontier in understanding the complete mechanism of action of IFN-β-1a and its contribution to clinical outcomes. researchgate.net

Compound Names Mentioned

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.